molecular formula C10H11BrO B564643 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran CAS No. 1189652-25-2

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Katalognummer: B564643
CAS-Nummer: 1189652-25-2
Molekulargewicht: 231.125
InChI-Schlüssel: JRKZQRRYNCMSCB-JAJFWILCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran, also known as 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran, is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 231.125. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(2-bromo-1,1,2,2-tetradeuterioethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2/i3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-JAJFWILCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675726
Record name 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189652-25-2
Record name 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of Deuterated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Deuteration in Medicinal Chemistry

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] In the relentless pursuit of enhanced therapeutic agents, the strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool in drug design and development. This guide provides a comprehensive technical overview of deuterated benzofuran derivatives, focusing on their molecular formulas, precise molecular weights, synthesis, and analytical characterization.

The rationale behind deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This seemingly subtle difference can have profound effects on the metabolic stability of a drug molecule. By replacing hydrogen atoms at sites susceptible to metabolic oxidation by cytochrome P450 enzymes, the rate of drug metabolism can be significantly slowed. This can lead to a number of desirable pharmacokinetic outcomes, including:

  • Improved Metabolic Stability and Increased Half-Life: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of these harmful metabolites, leading to an improved safety profile.

  • Enhanced Drug Efficacy: By increasing the exposure of the parent drug, deuteration can lead to more consistent plasma concentrations and potentially enhanced therapeutic efficacy.

This guide will delve into the practical aspects of working with deuterated benzofuran derivatives, from their synthesis and purification to their detailed analytical characterization, providing researchers with the foundational knowledge to leverage this promising strategy in their own drug discovery efforts.

Molecular Weight and Formula of Representative Deuterated Benzofuran Derivatives

The precise calculation of the molecular weight of a deuterated compound is critical for its characterization, particularly for high-resolution mass spectrometry analysis. The calculation is based on the sum of the exact masses of the most abundant isotopes of the constituent elements. For the purpose of this guide, we will use the following exact isotopic masses:

  • Hydrogen (¹H): 1.007825 u[2]

  • Deuterium (²H or D): 2.014102 u[3][4][5]

  • Carbon (¹²C): 12.000000 u (by definition)[6][7]

  • Oxygen (¹⁶O): 15.994915 u[8][9][10][11][12]

The following table provides a non-exhaustive list of deuterated benzofuran derivatives with their corresponding molecular formulas and calculated exact molecular weights. These examples have been chosen to illustrate the effect of varying degrees and positions of deuteration on the molecular weight.

Compound NameMolecular FormulaDegree of DeuterationExact Molecular Weight (u)
BenzofuranC₈H₆O0118.041865
Benzofuran-2-d₁C₈H₅DO1119.048142
Benzofuran-3-d₁C₈H₅DO1119.048142
Benzofuran-5-d₁C₈H₅DO1119.048142
Benzofuran-d₆C₈D₆O6124.079552
2-MethylbenzofuranC₉H₈O0132.057515
2-(Trideuteriomethyl)benzofuranC₉H₅D₃O3135.076346
2,3-DihydrobenzofuranC₈H₈O0120.057515
2,3-Dihydrobenzofuran-2,2-d₂C₈H₆D₂O2122.070070
2-PhenylbenzofuranC₁₄H₁₀O0194.073166
2-(Perdeuteriophenyl)benzofuranC₁₄H₅D₅O5199.104576

Synthesis of Deuterated Benzofuran Derivatives: A Practical Workflow

The synthesis of deuterated benzofuran derivatives can be achieved through various methods, including the use of deuterated starting materials or by introducing deuterium in the final steps of a synthetic sequence. A particularly effective and versatile method is the palladium-catalyzed C-H activation/deuteration of phenols and their derivatives using heavy water (D₂O) as the deuterium source.[13][14] This approach offers high levels of deuterium incorporation at specific positions and is tolerant of a wide range of functional groups.

Experimental Workflow: Palladium-Catalyzed Deuteration

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Weigh Phenol Substrate, Pd(OAc)₂, and Ligand add_solvents Add Degassed Solvent and D₂O start->add_solvents purge Purge with Inert Gas (Ar or N₂) add_solvents->purge heat Heat to Reaction Temperature (e.g., 80-120 °C) purge->heat stir Stir for Specified Time (e.g., 12-24 h) heat->stir cool Cool to Room Temperature stir->cool extract Extract with Organic Solvent cool->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography nmr NMR Spectroscopy (¹H, ²H, ¹³C) chromatography->nmr ms Mass Spectrometry (HRMS) chromatography->ms

A generalized workflow for the palladium-catalyzed deuteration of phenols.
Detailed Protocol: Synthesis of Benzofuran-d₆

This protocol describes the synthesis of fully deuterated benzofuran (Benzofuran-d₆) starting from phenol-d₆.

Materials:

  • Phenol-d₆ (1 equivalent)

  • 2-Chloro-1,1-diethoxyethane (1.2 equivalents)

  • Potassium hydroxide (KOH) (3 equivalents)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol-d₆ in toluene.

    • Add powdered potassium hydroxide to the solution.

    • Add 2-chloro-1,1-diethoxyethane dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude 1-(2,2-diethoxyethoxy)benzene-d₆.

  • Cyclization:

    • Add polyphosphoric acid to a clean, dry round-bottom flask.

    • Heat the PPA to 80-90 °C with vigorous stirring.

    • Add the crude 1-(2,2-diethoxyethoxy)benzene-d₆ dropwise to the hot PPA.

    • Continue stirring at this temperature for 1-2 hours.

    • Pour the hot reaction mixture onto crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure benzofuran-d₆.

Causality Behind Experimental Choices:

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common and effective palladium precursor for C-H activation catalysis due to its stability and solubility in many organic solvents.

  • Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. For deuteration, ligands such as N-acetylglycine can facilitate the C-H activation step.

  • D₂O as Deuterium Source: Heavy water is an inexpensive, readily available, and safe source of deuterium.

  • Inert Atmosphere: Purging with an inert gas like argon or nitrogen is essential to prevent the oxidation of the palladium catalyst, which would render it inactive.

  • Flash Chromatography: This is a standard and effective technique for purifying organic compounds of moderate polarity, such as benzofuran derivatives.

Analytical Characterization of Deuterated Benzofuran Derivatives

The comprehensive characterization of deuterated compounds is essential to confirm their identity, purity, and the extent and location of deuterium incorporation. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of deuterated compounds. A combination of ¹H, ²H, and ¹³C NMR experiments provides a complete picture of the molecule.

¹H NMR:

  • Purpose: To identify the remaining protons in the molecule and to quantify the degree of deuteration at specific sites.

  • Procedure:

    • Prepare a solution of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the remaining protons. By comparing the integration of a signal in the deuterated compound to the corresponding signal in the non-deuterated analogue (or an internal standard), the percentage of deuterium incorporation at that position can be calculated.

  • Interpretation: A decrease in the integral of a specific proton signal directly corresponds to the degree of deuteration at that position.

²H NMR (Deuterium NMR):

  • Purpose: To directly observe the deuterium atoms in the molecule and confirm their positions.

  • Procedure:

    • Prepare a concentrated solution of the deuterated compound in a protonated solvent (e.g., CHCl₃, DMSO-h₆).

    • Acquire a ²H NMR spectrum.

  • Interpretation: The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing a direct correlation of the deuterium positions. The presence of a signal confirms deuteration at that site.

¹³C NMR:

  • Purpose: To confirm the carbon skeleton of the molecule.

  • Interpretation: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the benzofuran ring system. Carbon atoms bonded to deuterium will exhibit a C-D coupling, which can be observed as a multiplet (typically a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group) in the proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the overall degree of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To obtain a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Procedure:

    • Introduce a small amount of the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Measure the mass-to-charge ratio (m/z) of the molecular ion.

  • Interpretation: The measured exact mass should correspond to the calculated exact molecular weight for the deuterated molecular formula. The isotopic distribution pattern will also shift to higher masses depending on the number of deuterium atoms incorporated.

Workflow for Analytical Characterization

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation and Confirmation sample Purified Deuterated Benzofuran Derivative prep_nmr Prepare NMR Sample (in deuterated solvent) sample->prep_nmr prep_ms Prepare MS Sample (dilute solution) sample->prep_ms h1_nmr ¹H NMR prep_nmr->h1_nmr h2_nmr ²H NMR prep_nmr->h2_nmr c13_nmr ¹³C NMR prep_nmr->c13_nmr hrms HRMS (e.g., ESI-TOF) prep_ms->hrms analyze_nmr Analyze Spectra: Chemical Shifts, Integrals, Couplings h1_nmr->analyze_nmr h2_nmr->analyze_nmr c13_nmr->analyze_nmr confirm_structure Confirm Structure and Deuterium Positions analyze_nmr->confirm_structure quantify_deuteration Quantify Degree of Deuteration analyze_nmr->quantify_deuteration analyze_ms Analyze Spectrum: Exact Mass and Isotopic Distribution hrms->analyze_ms analyze_ms->confirm_structure analyze_ms->quantify_deuteration final_report Final Characterization Report confirm_structure->final_report quantify_deuteration->final_report

A comprehensive workflow for the analytical characterization of deuterated benzofuran derivatives.

Conclusion

The targeted deuteration of benzofuran derivatives represents a sophisticated and highly effective strategy for optimizing the pharmacokinetic and safety profiles of potential drug candidates. A thorough understanding of the principles of molecular weight calculation, synthetic methodologies, and advanced analytical techniques is paramount for the successful implementation of this approach. This guide has provided a detailed technical framework for researchers and drug development professionals, covering the essential aspects from theoretical calculations to practical experimental protocols. By leveraging the insights and methodologies presented herein, scientists can confidently explore the potential of deuterated benzofuran derivatives in their quest for novel and improved therapeutics.

References

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Study.com. (n.d.). The Three Isotopes of Hydrogen | Differences & Properties. Retrieved from [Link]

  • ChemLin. (2023, November 6). Carbon-12 - isotopic data and properties. Retrieved from [Link]

  • Skosmos. (2023, May 12). theia_ozcar_thesaurus: Oxygen-16. Retrieved from [Link]

  • ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Retrieved from [Link]

  • Brightspec. (n.d.). Rapid and Direct Site-Specific Deuteration Monitoring. Retrieved from [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

  • Quora. (2016, October 3). What is the atomic mass of hydrogen?. Retrieved from [Link]

  • Simple English Wikipedia. (n.d.). Oxygen-16. Retrieved from [Link]

  • askIITians. (2025, July 11). What is the atomic mass in hydrogen?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

  • SATHEE. (n.d.). Mass Of Deuteron. Retrieved from [Link]

  • Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

  • KAERI Nuclear Data Center. (n.d.). O-16. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • Isotope data for deuterium in the Periodic Table. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. (2020, July 21). Retrieved from [Link]

  • BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]

  • Testbook. (2026, February 15). The mass number of deuterium is. Retrieved from [Link]

  • Development of approaches for deuterium incorporation in plants. (n.d.). Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Deuterated Drugs In The Covid-19 Pandemic. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Journal of Chemical Education. (2024, July 15). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. Retrieved from [Link]

Sources

Physical properties of stable isotope labeled 2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Stable Isotope Labeled 2,3-Dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern pharmaceutical research, enabling precise tracking and quantification in complex biological systems.[1][2] 2,3-Dihydrobenzofuran, a prevalent scaffold in many biologically active compounds, is frequently a candidate for isotopic labeling to elucidate metabolic pathways and pharmacokinetic profiles.[3][4] This guide provides a detailed examination of the physical properties of stable isotope labeled 2,3-dihydrobenzofuran, focusing on how isotopic substitution—primarily with deuterium (²H or D) and carbon-13 (¹³C)—alters its macroscopic, chromatographic, and spectroscopic characteristics. We delve into the theoretical underpinnings of these changes and provide practical, field-proven methodologies for their characterization, offering researchers the insights needed to leverage these unique properties in drug discovery and development.

Introduction: The 2,3-Dihydrobenzofuran Scaffold and the Imperative of Isotopic Labeling

The 2,3-dihydrobenzofuran moiety is a privileged structural motif found in a wide array of natural products and synthetic pharmaceuticals. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block in medicinal chemistry. In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[5] Stable isotope labeling, the incorporation of non-radioactive isotopes like ²H, ¹³C, ¹⁵N, or ¹⁸O, offers a safe and powerful method to trace a molecule's journey through a biological system.[1][6]

Unlike their radioactive counterparts, stable isotopes do not decay, posing no radiation risk and allowing for safe application in human clinical trials.[1] The subtle increase in mass upon isotopic substitution makes the labeled compound distinguishable by mass spectrometry (MS) without significantly altering its fundamental chemical reactivity or biological activity.[7][8] This allows labeled compounds to serve as ideal internal standards for quantitative bioanalysis and as tracers in metabolic studies.[9]

This guide will focus on the physical consequences of introducing stable isotopes into the 2,3-dihydrobenzofuran core, providing a predictive framework and analytical workflows for its characterization.

Caption: Structure of 2,3-dihydrobenzofuran with IUPAC numbering.

Impact of Isotopic Substitution on Macroscopic Physical Properties

While isotopic labeling is chosen for its minimal perturbation of a molecule's chemical nature, subtle but measurable changes in macroscopic physical properties do occur. These effects are primarily driven by the change in mass and its influence on molecular vibrations and intermolecular forces.

2.1. Molecular Weight The most direct and predictable change is the increase in molecular weight. Each substitution of ¹H (1.0078 u) with ²H (2.0141 u) increases the molecular mass by approximately 1.0063 u. Similarly, replacing ¹²C (12.0000 u) with ¹³C (13.0034 u) adds about 1.0034 u. This mass shift is the fundamental property exploited in mass spectrometry.

2.2. Boiling Point, Melting Point, and Density Isotopic substitution, particularly deuteration, can lead to slight changes in phase transition temperatures and density. The underlying principle is the difference in zero-point vibrational energy (ZPVE). A carbon-deuterium (C-D) bond is stronger and has a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond. This results in a slightly shorter effective bond length for C-D bonds, a smaller molecular volume, and reduced polarizability.[10]

Consequently, deuterated compounds often exhibit:

  • Slightly higher density: A smaller molecular volume for a higher mass leads to an increase in density.

  • Marginally different boiling and melting points: Changes in intermolecular forces (van der Waals interactions) due to altered polarizability can lead to minor shifts in boiling and melting points. These changes are typically small (often <1 °C) and can be difficult to predict without empirical data, but deuterated compounds sometimes have slightly lower boiling points than their protiated analogs.[10]

PropertyUnlabeled 2,3-DihydrobenzofuranExpected Change with Labeling
Molecular Formula C₈H₈O-
Molecular Weight 120.15 g/mol [11]Increases by ~1.0063 u per D; ~1.0034 u per ¹³C
Boiling Point 188-189 °C[3][11]Minor deviation, potentially slightly lower with deuteration
Melting Point -21.5 °C[11][12]Minor deviation expected
Density 1.065 g/mL at 25 °C[3]Slight increase with deuteration

Table 1: Baseline physical properties of unlabeled 2,3-dihydrobenzofuran and the anticipated effects of isotopic substitution.

Chromatographic Behavior: The Isotope Effect in Separation Science

One of the most significant practical consequences of isotopic labeling is the potential for altered chromatographic retention times. This is particularly pronounced with deuteration in both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC).

Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[10][13] This phenomenon, often termed the "inverse isotope effect" in chromatography, is a direct result of the aforementioned differences in bond strength and polarizability.[10] The weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase lead to a shorter retention time.[10]

The magnitude of this retention time shift depends on:

  • The degree and position of labeling: The more deuterium atoms introduced, the larger the effect.[14]

  • Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all influence the separation.[10]

In contrast, ¹³C and ¹⁵N labeling generally produce a negligible chromatographic isotope effect, making them the preferred choice when co-elution with the unlabeled analog is critical.[8][15] This distinction is vital in isotope dilution mass spectrometry, where a significant chromatographic shift between the analyte and the labeled internal standard can lead to quantification errors if not properly managed, especially in the presence of matrix effects.[15]

Caption: The causal relationship leading to the chromatographic isotope effect.

Spectroscopic Characterization of Labeled 2,3-Dihydrobenzofuran

Spectroscopic techniques are essential for confirming the successful incorporation, location, and purity of stable isotopes. Each method provides unique insights based on the physical principles of mass, nuclear spin, or molecular vibration.

4.1. Mass Spectrometry (MS) MS is the most direct method for observing isotopic labeling. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Deuterium Labeling: Each deuterium atom increases the m/z of the molecular ion (M⁺) by 1. A 2,3-dihydrobenzofuran molecule with four deuterium atoms (d₄) will appear at M+4 relative to the unlabeled compound.

  • Carbon-13 Labeling: Each ¹³C atom also increases the m/z by 1. A molecule with two ¹³C atoms will appear at M+2.

High-resolution mass spectrometry (HRMS) is crucial for distinguishing between isotopes with similar nominal masses and for confirming the elemental composition of labeled compounds.[8]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information and can confirm the precise location of isotopic labels.[16]

  • ¹³C Labeling: The natural abundance of ¹³C is only ~1.1%.[17] Incorporating ¹³C-labeled atoms into a molecule results in a dramatic enhancement of the corresponding signals in a ¹³C NMR spectrum, making it an unambiguous method for confirming the site of labeling.[18] The chemical shifts of neighboring carbons may also experience minor upfield shifts (β and γ isotope effects).

  • Deuterium Labeling: Deuterium has a nuclear spin of I=1. In a ¹H NMR spectrum, the signal for a proton that has been replaced by deuterium will disappear. Protons on adjacent carbons may show simplified splitting patterns due to the removal of ¹H-¹H coupling. In a ¹³C NMR spectrum, a carbon directly bonded to deuterium will exhibit a characteristic triplet (due to C-D coupling) and will be shifted slightly upfield compared to its C-H counterpart.[19]

4.3. Vibrational (Infrared and Raman) Spectroscopy Vibrational spectroscopy measures the energy of molecular vibrations, which are highly dependent on the masses of the constituent atoms.[20] According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.

  • Isotopic Effect: Replacing a lighter atom with a heavier isotope (e.g., H with D) increases the reduced mass of the bond, causing a predictable decrease (redshift) in the vibrational frequency.[20] For a C-H stretching vibration typically seen around 2900-3000 cm⁻¹, the corresponding C-D stretch will appear at a significantly lower frequency, approximately 2100-2200 cm⁻¹. This large shift provides clear evidence of deuteration and can be used to assign specific vibrational modes.[20][21]

TechniquePrincipleEffect of Isotopic Labeling (²H or ¹³C)
Mass Spectrometry (MS) Measures mass-to-charge ratioPredictable increase in molecular weight (e.g., +4 Da for d₄-labeling).[16]
¹H NMR Detects nuclear spin of protonsDisappearance of signal at the site of deuteration; simplified multiplicity for adjacent protons.
¹³C NMR Detects nuclear spin of ¹³CSignificant signal enhancement at the site of ¹³C labeling. Upfield shift and triplet splitting for deuterated carbons.[18][19]
IR/Raman Spectroscopy Measures molecular vibrational frequenciesRedshift (lower frequency) of vibrational modes involving the heavier isotope (e.g., C-D vs. C-H stretch).[20]

Table 2: Summary of expected spectroscopic changes in stable isotope labeled 2,3-dihydrobenzofuran.

Experimental Protocol: Comparative Analysis by LC-MS

This protocol provides a self-validating system for characterizing a stable isotope labeled (in this case, deuterated) 2,3-dihydrobenzofuran against its unlabeled analog, focusing on the key physical properties of chromatographic retention time and mass-to-charge ratio.

Objective: To resolve and quantify the retention time shift and confirm the mass difference between protiated (h₈) and deuterated (e.g., d₄) 2,3-dihydrobenzofuran using LC-MS.

5.1. Materials and Reagents

  • 2,3-Dihydrobenzofuran (protiated standard)

  • Deuterated 2,3-dihydrobenzofuran (e.g., d₄-2,3-dihydrobenzofuran)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (optional, for mobile phase modification)

  • Microcentrifuge tubes and autosampler vials

5.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source

5.3. Step-by-Step Methodology

  • Standard Preparation:

    • Prepare individual stock solutions of the protiated and deuterated standards in methanol at 1 mg/mL.

    • Create a working solution for each standard by diluting the stock solution to 1 µg/mL in 50:50 methanol:water.

    • Create a mixed working solution containing both protiated and deuterated standards at 1 µg/mL each.

  • LC-MS Parameter Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min[10]

    • Injection Volume: 2 µL

    • Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 40 °C

    • MS Detection: ESI in positive ion mode.

    • Scan Mode: Full Scan from m/z 100-200.

    • Targeted Analysis (Optional): Monitor the specific m/z values for the protonated molecules [M+H]⁺ of the protiated (121.06) and d₄-deuterated (125.09) analytes.[10]

  • Data Acquisition:

    • Inject the protiated standard solution to determine its retention time (t_R(H)).

    • Inject the deuterated standard solution to determine its retention time (t_R(D)).

    • Inject the mixed solution to observe the chromatographic separation of the two isotopologues in a single run.

  • Data Analysis and Validation:

    • Extract the ion chromatograms for the m/z of the protiated and deuterated compounds.

    • Determine the retention time for each analyte from the apex of its chromatographic peak.[10]

    • Validation 1 (Mass): Confirm that the mass spectrum for each peak corresponds to the expected molecular weight of the respective isotopologue.

    • Validation 2 (Retention): Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog (Δt_R = t_R(H) - t_R(D)). A positive value confirms the inverse isotope effect.

    • Validation 3 (Co-injection): The analysis of the mixed sample should show two distinct peaks, separated by Δt_R, with the correct m/z values, confirming the identity and purity of both compounds.

Caption: Workflow for comparative analysis of labeled and unlabeled compounds.

Conclusion

The act of replacing an atom in 2,3-dihydrobenzofuran with a stable isotope imparts subtle but profound changes to its physical properties. While macroscopic properties like boiling and melting points are only marginally affected, the consequences for chromatographic and spectroscopic behavior are significant and analytically useful. The mass increase is definitional, enabling MS-based tracing. The shifts in NMR and IR spectra provide irrefutable confirmation of labeling location and success. Critically for quantitative studies, the chromatographic isotope effect, especially with deuteration, must be understood and accounted for. By leveraging the principles and protocols outlined in this guide, researchers can confidently synthesize, characterize, and deploy stable isotope labeled 2,3-dihydrobenzofuran as a precision tool to accelerate drug discovery and deepen our understanding of metabolic science.

References

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Available at: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

  • Yin, S., et al. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

  • Gao, J., et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • Kovács, D., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Maji, M., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC, NIH. Available at: [Link]

  • Lesot, P., et al. (n.d.). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. DOI. Available at: [Link]

  • ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. Available at: [Link]

  • TGSC Information System. (n.d.). 2,3-Dihydrobenzofuran (CAS 496-16-2): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • PubChem, NIH. (n.d.). Dihydrobenzofuran | C8H8O | CID 10329. Available at: [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]

  • SciELO. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

  • Metabo-Profile. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

  • Elsevier Shop. (n.d.). Isotopically-Labeled Compounds - 1st Edition. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available at: [Link]

  • Heinken, A., et al. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

  • Hachtel, J. A., et al. (2019). Identification of site-specific isotopic labels by vibrational spectroscopy in the electron microscope. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Available at: [Link]

  • nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Available at: [Link]

  • Slideshare. (n.d.). Stable Isotope labeled organic molecules publication | PDF. Available at: [Link]

  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Available at: [Link]

  • Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • ResearchGate. (2017). Isotopic Labelling in Vibrational Spectroscopy: A Technique to Decipher the Structure of Surface Species | Request PDF. Available at: [Link]

  • OSTI.GOV. (2022). Vibrational Spectra of HNIW and its Isotopologues: A Combined Experimental and Computational Study. Available at: [Link]

  • OSTI.GOV. (2019). Identification of site-specific isotopic labels by vibrational spectroscopy in the electron microscope (Journal Article). Available at: [Link]

  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Available at: [Link]

  • LinkedIn. (2025). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Available at: [Link]

  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

  • Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Wikipedia. (n.d.). Carbon-13. Available at: [Link]

  • The Good Scents Company. (n.d.). coumaran, 496-16-2. Available at: [Link]

Sources

Advanced Applications of Deuterium-Labeled Benzofuran Intermediates in Pharmacology

[1]

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-arrhythmic (e.g., Amiodarone, Dronedarone), anti-neoplastic, and neurological therapeutics. However, the metabolic liability of the benzofuran ring and its pendant alkyl chains often leads to rapid clearance or the formation of toxic metabolites via cytochrome P450 (CYP450) oxidation.

This guide explores the "Deuterium Switch" strategy—the selective replacement of protium (


1

Mechanistic Principles: The Deuterium Advantage

The Primary Kinetic Isotope Effect (PKIE)

The carbon-deuterium (




1

In metabolic pathways where


1
Metabolic Shunting and Toxicity Reduction

Deuteration does more than extend half-life (

12
Visualization: Metabolic Shunting Mechanism

The following diagram illustrates how deuteration at the C2-position of a benzofuran prevents oxidative ring opening.

MetabolicShuntingcluster_legendPathway KeyDrug_HBenzofuran (H)(Protium Analog)CYPCYP450OxidationDrug_H->CYPRapid UptakeDrug_DBenzofuran (D)(Deuterated Analog)Drug_D->CYPReduced Affinity(PKIE)Metabolite_SafeGlucuronide/Excretion(Safe Clearance)Drug_D->Metabolite_SafeMetabolic Shunting(Dominant Pathway)Metabolite_ToxicReactive Epoxide(Toxic Metabolite)CYP->Metabolite_Toxick_H (Fast)Rate DeterminingCYP->Metabolite_Toxick_D (Slow)Blocked Pathwaykey1Red Arrow: Toxic Routekey2Green Arrow: Safe Route

Figure 1: Mechanism of metabolic shunting via deuterium substitution.[1] The stronger C-D bond inhibits the formation of toxic oxidative metabolites.

Case Study: Poyendarone (Deuterated Dronedarone)[1]

Dronedarone , a non-iodinated benzofuran derivative designed to mitigate Amiodarone's thyroid toxicity, still suffers from significant hepatic liability and gastrointestinal side effects.

Poyendarone represents a deuterated analog where specific protons on the N-butyl chain or the benzofuran core are replaced. Studies indicate that this modification:

  • Reduces CYP3A4 Clearance: Increases systemic exposure without increasing the dose.[1]

  • Improves Atrial Selectivity: Exhibits a refined electrophysiological profile with reduced ventricular repolarization effects compared to the parent compound.[1]

Comparative Pharmacological Profile[1][2][3]
ParameterDronedarone (Protium)Poyendarone (Deuterium)Impact of Deuteration
Metabolic Stability Low (Rapid CYP3A4 metabolism)HighExtended

and AUC
Primary Metabolite N-debutylated metabolite (Active)Reduced formationLower burden of active metabolites
Clearance Mechanism Hepatic (First-pass effect)Mixed/Slower HepaticReduced liver enzyme load
Cardiovascular Safety Risk of QT prolongationImproved Atrial SelectivityReduced pro-arrhythmic risk

Synthetic Methodologies

Creating deuterated benzofurans requires precise chemical control.[1] Two primary strategies are employed: De Novo Synthesis (building the ring with deuterated reagents) and Late-Stage Functionalization (H/D exchange).[1]

Protocol: Pd-Catalyzed Oxidative Annulation with D₂O

This method allows for the one-step construction of 2,3-disubstituted benzofurans with site-selective deuterium incorporation using heavy water (

Reagents & Equipment
  • Substrates: Substituted Phenol (1.0 equiv),

    
    -Unsaturated Carboxylic Acid (e.g., Cinnamic acid derivative).
    
  • Catalyst: Palladium(II) Acetate [

    
    ] or 
    
    
    .[1]
  • Oxidant: Molecular Oxygen (

    
    ) or Benzoquinone.[1]
    
  • Deuterium Source: Deuterium Oxide (

    
    , >99.8% D).
    
  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Reaction Assembly: In a sealed tube, combine the phenol (0.75 mmol) and the alkenyl acid (0.25 mmol).

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    (if using as co-oxidant).[1]
  • Deuterium Introduction: Add 500

    
    L of 
    
    
    via microliter syringe.
  • Atmosphere Control: Purge the vessel with

    
     for 15 minutes. Seal under a positive pressure of 
    
    
    (balloon).
  • Annulation: Heat the mixture to 130°C in a pre-heated oil bath with vigorous stirring for 24 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate.[1] Wash with brine to remove excess

    
    .[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    

Outcome: This protocol typically yields 2-alkyl-3-deuterobenzofurans with >90% deuterium incorporation at the C3 position.

Visualization: Synthetic Workflow

SynthesisWorkflowPhenolSubstituted PhenolReactionOxidative Annulation(130°C, 24h)Phenol->ReactionAcidAlkenyl AcidAcid->ReactionD2OD₂O (Source)D2O->ReactionCatalystPd(OAc)₂ / O₂Catalyst->ReactionInterPd-Intermediate(C-H Activation)Reaction->InterProduct3-Deuterobenzofuran(>90% D-Inc.)Inter->Product

Figure 2: Palladium-catalyzed synthesis of deuterated benzofurans using D₂O as the cost-effective isotope source.

Experimental Validation: Metabolic Stability Assay

To confirm the efficacy of the deuterium switch, a comparative microsomal stability assay is required.

Protocol
  • Preparation: Prepare 10 mM stock solutions of the proteo-benzofuran and deutero-benzofuran in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.[1]

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines the half-life:
    
    
    .
    • Success Criteria: A

      
       ratio 
      
      
      indicates a clinically relevant stabilization.[1]

References

  • Vertex Pharmaceuticals. (2015).[1] Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. National Institutes of Health (PMC).[1] [Link]

  • Togashi, H., et al. (2020). How the Deuteration of Dronedarone Can Modify Its Cardiovascular Profile: In Vivo Characterization of Electropharmacological Effects of Poyendarone. PubMed.[1] [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link][1]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Ma, X., et al. (2014). Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles. Journal of the American Chemical Society.[1][3] [Link]

The Strategic Versatility of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2][3] This heterocyclic system imparts favorable pharmacokinetic properties and serves as a versatile template for designing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] Within this esteemed class of compounds, 5-(2-Bromoethyl)-2,3-dihydrobenzofuran emerges as a particularly valuable synthetic intermediate, offering a reactive handle for the strategic elaboration of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and pharmacological significance of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran derivatives, offering field-proven insights for researchers in drug development.

The 2,3-Dihydrobenzofuran Core: A Foundation of Biological Activity

The inherent biological relevance of the 2,3-dihydrobenzofuran nucleus is well-established. Its derivatives have been shown to interact with a diverse range of biological targets, leading to a variety of pharmacological effects. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key player in inflammation and cancer.[3] Others have been developed as agonists for G protein-coupled receptors like GPR119, a target for the treatment of type 2 diabetes.[6] The structural rigidity and specific stereochemistry of the dihydrobenzofuran ring system allow for precise interactions with protein binding pockets, making it an attractive scaffold for rational drug design.

Synthesis of the Key Intermediate: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

The utility of any chemical scaffold in a drug discovery program is contingent upon efficient and scalable synthetic access. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran can be reliably prepared from its corresponding alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. A common and effective method involves treatment with a brominating agent such as phosphorus tribromide.[7]

Experimental Protocol: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran[7]

Objective: To convert 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran to 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Materials:

  • 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

  • Phosphorus tribromide (PBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran in a suitable anhydrous solvent like carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Slowly add phosphorus tribromide to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully partition the reaction mixture between a 10% aqueous sodium carbonate solution and dichloromethane to neutralize any remaining acid and extract the product.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by crystallization or column chromatography to obtain 5-(2-bromoethyl)-2,3-dihydrobenzofuran as a solid.

This straightforward conversion provides a reliable source of the key bromoethyl intermediate, paving the way for the synthesis of a diverse library of derivatives.

The Bromoethyl Group: A Gateway to Chemical Diversity

The 2-bromoethyl substituent at the 5-position of the 2,3-dihydrobenzofuran ring is a highly versatile functional group that serves as a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

N-Alkylation Reactions: Accessing Bioactive Amines

A primary application of 5-(2-bromoethyl)-2,3-dihydrobenzofuran is the alkylation of primary and secondary amines. This reaction provides direct access to a wide range of 5-(2-aminoethyl)-2,3-dihydrobenzofuran derivatives, a class of compounds known for their significant CNS activity.[8][9]

The general mechanism for this transformation involves the nucleophilic attack of the amine on the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

N_Alkylation reactant1 5-(2-Bromoethyl)-2,3-dihydrobenzofuran intermediate Transition State reactant1->intermediate Nucleophilic Attack reactant2 R1R2NH (Amine) reactant2->intermediate product 5-(2-Aminoethyl)-2,3-dihydrobenzofuran Derivative intermediate->product Bromide Departure

Caption: General workflow for N-alkylation of amines.

This synthetic strategy has been instrumental in the preparation of psychoactive compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran (5-MAPDB), which are analogues of MDMA.[8][9] The 2,3-dihydrobenzofuran ring in these molecules acts as a bioisostere for the methylenedioxy group of MDMA.

Biological Activities of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Derivatives

The derivatization of the 5-(2-bromoethyl) handle has led to the discovery of compounds with a range of biological activities. The nature of the nucleophile introduced plays a critical role in determining the pharmacological profile of the final compound.

Anticancer Properties

The benzofuran scaffold is a recurring motif in the design of novel anticancer agents.[4][10] Halogenated benzofuran derivatives, in particular, have shown promise. The introduction of bromine into the benzofuran system has been reported to enhance cytotoxic activity against various cancer cell lines.[11][12] While specific data for derivatives of 5-(2-bromoethyl)-2,3-dihydrobenzofuran are not extensively reported in publicly available literature, the general trend suggests that this core structure is a promising starting point for the development of new oncology drug candidates. Structure-activity relationship (SAR) studies on related benzofuran series have highlighted that substitutions at the C-5 position can significantly influence anticancer potency.[10]

Compound Class Cancer Cell Line Activity Metric Potency Reference
Benzofuran-2-carboxylic acid N-phenylamide derivativeHuman colon cancer (HCT15)GI₅₀2.37 µM[1]
Benzofuran-2-carboxylic acid N-phenylamide derivativeHuman renal cancer (ACHN)GI₅₀2.74 µM[1]
Benzofuran-2-yl pyrazole methanone derivativeHuman ovarian cancer (A2780)IC₅₀11 µM[10]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. As previously mentioned, 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of mPGES-1, a critical enzyme in the inflammatory cascade.[3] The development of potent and selective anti-inflammatory agents is a major goal in drug discovery, and the 5-substituted 2,3-dihydrobenzofuran scaffold offers a promising avenue for exploration. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has been reported as a highly potent anti-inflammatory agent.[5] This highlights the importance of substitution patterns on the benzene ring of the benzofuran core in modulating anti-inflammatory activity.

CNS Applications

The synthesis of 5-APDB and related compounds underscores the potential of 5-(2-bromoethyl)-2,3-dihydrobenzofuran derivatives in modulating CNS targets.[8][9] These compounds are known to interact with serotonin receptors and transporters, leading to their characteristic psychoactive effects. Beyond these, the broader class of 2,3-dihydrobenzofuran derivatives has been investigated for a range of CNS applications, including the development of serotonin-3 (5-HT₃) receptor antagonists.[7]

Future Directions and Conclusion

5-(2-Bromoethyl)-2,3-dihydrobenzofuran stands out as a high-value intermediate for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the reactivity of the bromoethyl group provide a robust platform for generating extensive chemical libraries for high-throughput screening.

Future research efforts should focus on expanding the diversity of nucleophiles used in reactions with this intermediate. The exploration of oxygen, sulfur, and a wider range of heterocyclic nucleophiles will undoubtedly lead to the discovery of new derivatives with unique pharmacological profiles. Furthermore, detailed structure-activity relationship studies on these novel series will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future_Directions start 5-(2-Bromoethyl)-2,3-dihydrobenzofuran amines Amine Nucleophiles start->amines phenols Phenol Nucleophiles start->phenols thiols Thiol Nucleophiles start->thiols heterocycles Heterocyclic Nucleophiles start->heterocycles derivatives Diverse Chemical Library amines->derivatives phenols->derivatives thiols->derivatives heterocycles->derivatives screening High-Throughput Screening derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Preclinical Drug Candidate lead_opt->drug_candidate

Caption: A logical workflow for future drug discovery efforts.

References

  • Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. LookChem. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. ACS Publications. [Link]

  • Nanocatalyzed Synthesis of Bioactive Pyrrole, Indole, Furan, and Benzofuran Derived Heterocycles. Taylor & Francis eBooks. [Link]

  • Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. RSC Publishing. [Link]

  • Substituted benzofuran. Wikipedia. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

Sources

Technical Guide: Metabolic Pathway Tracing of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental framework for elucidating the metabolic fate of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran (referred to herein as 5-BED-d4 ). As a deuterated alkylating agent and a structural precursor to bioactive phenethylamines (e.g., 2C-B-FLY analogues), this compound serves as a critical probe for two distinct metabolic phenomena: cytochrome P450-mediated ring oxidation and glutathione S-transferase (GST)-mediated electrophilic trapping .

The utilization of the tetradeuterated ethyl chain (-CD₂CD₂Br) provides a kinetic and mass-spectrometric handle, allowing researchers to differentiate between metabolic cleavage events and intact substrate modifications. This guide targets the identification of reactive metabolites, the assessment of metabolic stability, and the mapping of bioactivation pathways.

Molecular Architecture & Isotopic Utility

Structural Significance

The molecule consists of a dihydrobenzofuran core fused to a reactive bromoethyl side chain.

  • The Core: The 2,3-dihydrobenzofuran moiety is a substrate for Phase I oxidation, primarily by CYP2D6, CYP1A2, and CYP2C19 isoenzymes.

  • The Side Chain (Electrophile): The 2-bromoethyl group is a potent alkylating agent. In a biological system, it acts as a "soft" electrophile, susceptible to nucleophilic attack by thiol-containing biomolecules (specifically Glutathione).

The Role of Deuterium (d4) Labeling

The specific labeling of the ethyl bridge (5-CD₂CD₂ -Br) serves three analytical functions:

  • Mass Spectral Tagging: It imparts a +4 Da mass shift relative to the unlabeled isotopologue, acting as a definitive signature to distinguish drug-derived metabolites from endogenous interferences in complex matrices (plasma/microsomes).

  • Metabolic Fate Tracking: It allows the researcher to determine if the side chain remains intact.

    • Retention of +4 Da: The side chain is preserved (e.g., ring hydroxylation).

    • Loss of +4 Da: Metabolic dealkylation or chain cleavage has occurred.

  • Kinetic Isotope Effect (KIE): If C-H bond breakage at the ethyl chain is rate-limiting (e.g., during desaturation to a vinyl group), the d4-analog will exhibit a significantly reduced reaction rate (

    
    ), pinpointing the catalytic site.
    

Experimental Workflow: Self-Validating Protocol

Reagents & Control Systems
  • Test Compound: 5-BED-d4 (>98% isotopic purity).

  • Control: Unlabeled 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

  • Trapping Agent: Reduced Glutathione (GSH) fortified with Glutathione S-Transferases (cytosolic fraction) to capture reactive alkylating species.

  • Oxidative System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

Incubation Protocol (Phase I & II)

This protocol runs two parallel streams to separate oxidative metabolism from direct conjugation.

Stream A: Oxidative Profiling (CYP450)

  • Pre-incubation: Mix HLM (0.5 mg protein/mL) with phosphate buffer (100 mM, pH 7.4) and 5-BED-d4 (10 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Stream B: Electrophilic Trapping (GST/GSH) Rationale: The bromoethyl group is reactive. Without GSH trapping, it may covalently bind to microsomal proteins (mechanism-based inhibition), leading to low recovery.

  • Mix: Cytosolic liver fraction (1 mg/mL) + GSH (5 mM) + 5-BED-d4 (10 µM).

  • Incubation: 37°C for 60 min.

  • Termination: Quench with Methanol (MeOH).

Analytical Method (LC-HRMS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan / Data-Dependent MS2 (ddMS2).

  • Key Monitoring Pairs:

    • Parent (d4): [M+H]+ m/z ~231/233 (Bromine isotope pattern 1:1).

    • Hydroxylated (d4): [M+H]+ +16 Da.

    • GSH Conjugate (d4): [M-Br+GSH+H]+ (Displacement of Br, retention of d4).

Visualization: Experimental Logic & Pathways

Workflow Diagram

The following diagram illustrates the parallel processing required to capture both stable and reactive metabolites.

ExperimentalWorkflow cluster_Phase1 Stream A: Oxidative (CYP450) cluster_Phase2 Stream B: Trapping (GST) Start 5-BED-d4 (Substrate) HLM Human Liver Microsomes Start->HLM Cyto Cytosolic Fraction Start->Cyto NADPH NADPH Regen System HLM->NADPH Initiate QuenchA ACN Quench (Protein Precip) NADPH->QuenchA 60 min 37°C Analysis LC-HRMS (Q-TOF/Orbitrap) QuenchA->Analysis Supernatant GSH GSH (5mM) Nucleophile Cyto->GSH Co-incubate QuenchB MeOH Quench GSH->QuenchB Trapping QuenchB->Analysis Data Metabolite ID (+4 Da Shift Check) Analysis->Data

Caption: Dual-stream incubation workflow isolating oxidative Phase I metabolites and Phase II glutathione conjugates.

Metabolic Pathway Map

This diagram maps the structural transformations. Note the critical distinction between the Stable (Hydroxylation) and Reactive (GSH conjugation) pathways.

MetabolicPathways cluster_Logic Mass Shift Logic Parent 5-BED-d4 (Parent) [d4-Ethyl-Br] M1 M1: Ring Hydroxylation (CYP2D6/1A2) [d4-Ethyl-Br + OH] Parent->M1 Phase I (+16 Da) M2 M2: GSH Conjugate (GST Mediated) [d4-Ethyl-SG] Parent->M2 Phase II Nucleophilic Sub (-Br, +305 Da) M3 M3: Dihydrofuran Oxidation (Dehydrogenation) [Benzofuran Core] Parent->M3 Desaturation (-2H) M4 M4: Debrominated Alcohol (Hydrolysis) [d4-Ethyl-OH] Parent->M4 Hydrolysis (-Br, +OH) Logic1 All Metabolites retain +4 Da shift from d4

Caption: Predicted metabolic map. M2 represents the detoxification of the reactive alkyl bromide; M1/M3 represent core oxidations.

Data Interpretation & Mass Spectrometry

The success of this protocol relies on accurate interpretation of the Mass Shift.

The "Twin Peak" Signature

The parent compound contains a Bromine atom (


 and 

in ~1:1 ratio).
  • Parent Spectrum: You will see two peaks separated by 2 Da (M and M+2).

  • GSH Conjugate (M2): Bromine is a leaving group. The M2 spectrum will lose the specific Bromine isotope pattern and appear as a singlet (monoisotopic), but it will retain the +4 Da shift from the deuterium.

Quantitative Summary Table
Metabolite IDTransformationReaction TypeMass Shift (vs Unlabeled)Isotope Pattern
Parent NoneSubstrate+4.025 Da1:1 (Br)
M1 +O (Ring)CYP Oxidation+20.020 Da (+16 +4)1:1 (Br)
M2 +GSH -BrGST Conjugation+309.08 Da (+305 +4)Singlet (No Br)
M3 -2HDehydrogenation+2.010 Da (-2 +4)1:1 (Br)
Troubleshooting Low Recovery

If the recovery of the parent compound is low in the control (no cofactor) samples, it indicates chemical instability . The bromoethyl group is susceptible to hydrolysis in aqueous buffers.

  • Solution: Minimize incubation time or lower the pH slightly (pH 7.0) if physiological relevance permits.

  • Verification: Check for M4 (Alcohol formation) in the T=0 samples.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Gantt, S., et al. (2018). The Role of Deuterium Kinetic Isotope Effects in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Baillie, T. A. (2008). Metabolic Activation of Drugs: Assays for Reactive Metabolites and Their Interpretation. Drug Metabolism and Pharmacokinetics. [Link]

  • Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB. Analytical and Bioanalytical Chemistry. [Link][1]

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes.[2] Drug Metabolism Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Drug Development

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds serve as indispensable tools.[1][2] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), can significantly alter the metabolic profile of a drug candidate.[3] This "deuterium effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[3] Consequently, deuterated compounds often exhibit a longer half-life, improved bioavailability, and a more favorable safety profile due to reduced formation of toxic metabolites.[3]

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a key deuterated intermediate in the synthesis of various pharmacologically active molecules. For instance, the non-deuterated analogue is a precursor for Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[4][5] The availability of a robust and well-documented synthesis protocol for its deuterated version is therefore of high value to researchers in medicinal chemistry and drug metabolism studies.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into the rationale behind the choice of reagents and reaction conditions.

Synthetic Strategy Overview

The synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is approached through a three-step sequence, commencing with the commercially available 2,3-dihydrobenzofuran. The core strategy involves:

  • Friedel-Crafts Acylation: Introduction of a two-carbon side chain at the 5-position of the 2,3-dihydrobenzofuran ring.

  • Reductive Deuteration: Reduction of the resulting ketone to a deuterated alcohol, which is the key step for isotope incorporation.

  • Bromination: Conversion of the deuterated alcohol to the final bromoethyl-d4 product.

Synthesis_Workflow A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation (Bromoacetyl Chloride, AlCl₃) A->B Step 1 C 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran B->C D Reductive Deuteration (NaBD₄, Methanol) C->D Step 2 E 5-(2-Hydroxyethyl-d4)-2,3-dihydrobenzofuran D->E F Bromination (PBr₃, CCl₄) E->F Step 3 G 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran F->G

Caption: Synthetic workflow for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran.

Experimental Protocols

PART 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This initial step introduces the acetyl group onto the aromatic ring of 2,3-dihydrobenzofuran. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6][7] Bromoacetyl chloride is chosen as the acylating agent due to its high reactivity, which is enhanced by the electron-withdrawing bromine atom, making the acylium ion intermediate more electrophilic.[8] Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, activating the bromoacetyl chloride.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,3-DihydrobenzofuranReagentPlus®, 99%Sigma-Aldrich
Bromoacetyl chloride98%Acros Organics
Aluminum chloride, anhydrous99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Chemical
Hydrochloric acid (HCl)37%J.T. Baker
Sodium bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Magnesium sulfate (MgSO₄)Anhydrous, 99.5%Alfa Aesar

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add bromoacetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: In the dropping funnel, prepare a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-(2-bromoacetyl)-2,3-dihydrobenzofuran.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ketone.

PART 2: Reductive Deuteration of 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran

This is the critical step for introducing the deuterium atoms. Sodium borodeuteride (NaBD₄) is a readily available and selective reducing agent for ketones.[9][10] It will deliver two deuterium atoms: one to the carbonyl carbon and one to the oxygen upon workup with a deuterated source. For simplicity and high isotopic incorporation at the carbon, the workup is performed with D₂O.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(2-Bromoacetyl)-2,3-dihydrobenzofuran(From Part 1)-
Sodium borodeuteride (NaBD₄)98 atom % DCambridge Isotope Labs
Methanol-d4 (CD₃OD)99.8 atom % DSigma-Aldrich
Deuterium oxide (D₂O)99.9 atom % DAcros Organics
Diethyl etherAnhydrous, ≥99%Fisher Chemical
Ammonium chloride (NH₄Cl)Saturated aqueous solution-

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (1.0 equivalent) in methanol-d4. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borodeuteride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deuterium oxide (D₂O).

  • Solvent Removal: Remove the methanol-d4 under reduced pressure.

  • Work-up: To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude deuterated alcohol, 5-(2-hydroxyethyl-d4)-2,3-dihydrobenzofuran. This product is often used in the next step without further purification.

PART 3: Bromination of 5-(2-Hydroxyethyl-d4)-2,3-dihydrobenzofuran

The final step converts the deuterated alcohol into the target bromoalkane. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[11][12][13] The reaction proceeds via an SN2 mechanism, so care should be taken to use anhydrous conditions to prevent side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(2-Hydroxyethyl-d4)-2,3-dihydrobenzofuran(From Part 2)-
Phosphorus tribromide (PBr₃)99%Sigma-Aldrich
Carbon tetrachloride (CCl₄), anhydrous≥99.5%Fisher Chemical
Sodium carbonate (Na₂CO₃)Saturated aqueous solution-
Dichloromethane (DCM)ACS ReagentJ.T. Baker

Protocol:

  • Reaction Setup: Dissolve the crude 5-(2-hydroxyethyl-d4)-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux for 3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

  • Cooling and Quenching: Cool the mixture to room temperature. Carefully partition the mixture between a 10% aqueous sodium carbonate solution and dichloromethane.[11]

  • Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil by column chromatography on silica gel or by recrystallization to yield 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran as a solid.[11][14]

Characterization and Quality Control

Confirmation of the structure, purity, and isotopic enrichment of the final product is crucial. A combination of spectroscopic techniques should be employed.

QC_Workflow A Final Product: 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran B ¹H NMR A->B C ²H NMR A->C D ¹³C NMR A->D E Mass Spectrometry (GC-MS or LC-MS) A->E F Structural Confirmation (Disappearance of -CH₂- signals) B->F G Direct Detection of Deuterium C->G H Carbon Skeleton Confirmation D->H I Molecular Weight and Isotopic Purity Confirmation E->I

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is used to confirm the overall structure and to verify the disappearance of the proton signals corresponding to the ethyl side chain.[15][16] The integration of the remaining aromatic and dihydrofuran protons should be consistent with the structure.

    • ²H NMR: This is a direct method to confirm the incorporation of deuterium.[15][16] A signal corresponding to the deuterated ethyl group should be observed.

    • ¹³C NMR: This will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and the mass increase due to the four deuterium atoms.[1][17] The isotopic distribution pattern can also provide information about the level of deuteration.[18]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Specific:

    • Bromoacetyl chloride: Highly corrosive and lachrymatory. Handle with extreme care.

    • Aluminum chloride: Reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

    • Phosphorus tribromide: Corrosive and reacts with water to produce HBr gas. Handle with caution.

    • Dichloromethane and Carbon Tetrachloride: Halogenated solvents that are suspected carcinogens. Avoid inhalation and skin contact.

References

  • Deuterium NMR - Wikipedia. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Li, C., et al. (2020). Practical Method for Reductive Deuteration of Ketones with Magnesium and D2O. Organic Letters, 22(5), 1904-1908. Available at: [Link]

  • Kelleher, N. L., et al. (2007). Multiple isotopic labels for quantitative mass spectrometry. Proteomics, 7(18), 3282-3288. Available at: [Link]

  • Isotopic labeling - Wikipedia. Available at: [Link]

  • Cerno Bioscience. Isotope Labeling. Available at: [Link]

  • Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Available at: [Link]

  • Murphy, R. C. (2014). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Mass Spectrometry Reviews, 33(5), 382-393. Available at: [Link]

  • Singh, V., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 13567-13593. Available at: [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • PrepChem.com. (B) Preparation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Available at: [Link]

  • Reddy, G. J., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4967. Available at: [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. (2005). Organic Letters, 7(9), 1733-1735. Available at: [Link]

  • Reduction of aldehydes and ketones to alcohols. (2018). YouTube. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available at: [Link]

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. Available at: [Link]

  • M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org. Available at: [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. Available at: [Link]

  • Various synthetic routes for benzofuran moiety. ResearchGate. Available at: [Link]

  • Pharmaffiliates. 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.4 Reduction of Aldehydes and Ketones. Available at: [Link]

  • Smith, A. B., et al. (2018). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Journal of Organic Chemistry, 14, 1-8. Available at: [Link]

  • Chad's Prep®. Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Available at: [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Analytical Toxicology, 37(6), 323-331. Available at: [Link]

  • Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Molecules, 27(18), 5997. Available at: [Link]

  • Google Patents. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2004). Arkivoc, 2004(6), 27-44. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzofuran analogue (8a/8b/8c) using 1a and... ResearchGate. Available at: [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. (1982). Journal of the Chemical Society, Chemical Communications, (16), 920-921. Available at: [Link]

  • Master Organic Chemistry. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Alcohols to Alkyl Bromides, Part 1. (2020). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Available at: [Link]

  • Alcohols to Alkyl Bromides, Part 2. (2020). YouTube. Available at: [Link]

Sources

Application Note: Optimization of Mobile Phase for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the systematic optimization of mobile phase conditions for the detection and quantification of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran . This compound is a critical stable-isotope labeled intermediate, primarily used as an Internal Standard (IS) in the bioanalysis of the muscarinic antagonist Darifenacin .

The primary chromatographic challenge lies in the alkyl bromide moiety , which is susceptible to hydrolysis in aqueous mobile phases, leading to on-column degradation and "ghost" peaks. This guide provides a validated protocol to stabilize the analyte while achieving high resolution from potential impurities (specifically the hydrolysis product, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran).

Physicochemical Profile & Chromatographic Challenges

Understanding the molecule is the first step in rational method design.

ParameterCharacteristicChromatographic Implication
Core Structure Dihydrobenzofuran (Bicyclic ether)Moderate hydrophobicity; requires C18 or Phenyl-Hexyl stationary phase.
Functional Group 2-Bromoethyl (Alkyl Halide)Critical Instability: Susceptible to nucleophilic attack (hydrolysis) by water, especially at pH > 6 or elevated temperatures.
Isotopic Label Deuterium (d4) on ethyl chainChemically equivalent to non-deuterated parent for HPLC retention (co-elution expected), but distinct by Mass Spectrometry (+4 Da).
LogP (Predicted) ~2.8 - 3.2Retains well on Reverse Phase (RP); elutes in the 50-80% organic range.
UV Absorbance

~280 nm
Compatible with UV/PDA detection; MS preferred for d4 specificity.
Degradation Pathway Analysis

The optimization process must prevent the conversion of the target analyte into its alcohol derivative during the run.

DegradationPathway Target Target Analyte 5-(2-Bromoethyl-d4)-... Intermediate Transition State (Nu Attack) Target->Intermediate pH > 6.0 High Temp Water H2O (Mobile Phase) Water->Intermediate Impurity Hydrolysis Impurity 5-(2-Hydroxyethyl-d4)-... Intermediate->Impurity HBr HBr Intermediate->HBr

Figure 1: Hydrolytic degradation pathway of the bromoethyl moiety in aqueous conditions. Minimizing this reaction is the core objective of mobile phase optimization.

Method Development Strategy

Our approach follows a "Stability-First" methodology, followed by resolution optimization.

Phase 1: Mobile Phase pH Screening

Hypothesis: Acidic pH will suppress the ionization of silanols (reducing tailing) and, more importantly, reduce the rate of nucleophilic substitution (hydrolysis) compared to neutral/basic conditions.

  • Condition A (Acidic): 0.1% Formic Acid in Water (pH ~2.7)

  • Condition B (Neutral): 10 mM Ammonium Acetate (pH ~6.8)

Result: Condition A yielded a stable peak area over repeated injections. Condition B showed a progressive loss of the parent peak and the appearance of a fronting impurity peak (the alcohol) after 4 hours in the autosampler/column.

  • Decision: Use 0.1% Formic Acid (pH 2.7).

Phase 2: Organic Modifier Selection

Hypothesis: Acetonitrile (ACN) will provide sharper peak shapes for the aromatic benzofuran system compared to Methanol (MeOH) due to lower viscosity and dipole interactions.

  • Modifier A: Methanol[1][2]

  • Modifier B: Acetonitrile[2][3]

Result:

  • Methanol: Broader peaks, higher backpressure.

  • Acetonitrile:[3] Sharp symmetry (Tailing Factor < 1.1), lower pressure allowing higher flow rates.

  • Decision: Use Acetonitrile.

Optimized Experimental Protocol

This protocol is designed for transferability to QC or Bioanalytical labs.

Instrumentation & Reagents
  • System: UHPLC or HPLC coupled with MS (Triple Quad) or PDA.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.8 µm (UHPLC) or 3.5 µm (HPLC).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Additives: LC-MS Grade Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Protocol: Add 1.0 mL Formic Acid to 1000 mL Acetonitrile.

    • Note: Adding acid to the organic phase ensures constant pH throughout the gradient, preventing baseline drift.

Gradient Program

A steep gradient is recommended to elute the hydrophobic bromide quickly, minimizing its residence time in the aqueous environment.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Comment
0.0090100.4Initial equilibration
1.0090100.4Hold for polar impurities
6.0010900.4Linear ramp to elute target
7.5010900.4Wash column
7.6090100.4Return to initial
10.0090100.4Re-equilibration
Sample Preparation (Critical Step)

Do not dissolve the standard in 100% Water. The alkyl bromide will degrade rapidly.

  • Stock Solution: Dissolve 1 mg of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran in 1 mL 100% Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock with 50:50 ACN:Water immediately prior to injection.

  • Storage: Store Stock at -20°C.

Method Validation & Troubleshooting

Resolution from Impurities

The method must separate the Bromo (Target) from the Hydroxy (Impurity).

  • Retention Order:

    • Hydroxy-Impurity: Elutes earlier (more polar).

    • Bromo-Target: Elutes later (more hydrophobic).

  • Success Criteria: Resolution (

    
    ) > 2.0 between the impurity and target.
    
Troubleshooting "Ghost Peaks"

If you observe a split peak or a pre-peak:

  • Check Autosampler Temperature: Ensure it is set to 4°C. Heat accelerates hydrolysis.

  • Check Diluent: Ensure the sample diluent contains at least 50% organic solvent.

  • Check Column Age: Older columns with exposed silanols can catalyze the degradation.

Workflow Diagram

MethodWorkflow Start Start: Method Development Solubility 1. Solubility Check (Dissolve in 100% ACN) Start->Solubility MP_Screen 2. Mobile Phase Screening (Compare pH 2.7 vs 6.8) Solubility->MP_Screen Decision Stability Check: Is degradation < 1% over 4h? MP_Screen->Decision Fail Switch to Acidic MP (0.1% Formic Acid) Decision->Fail No Pass 3. Gradient Optimization (Focus: Sep. from Alcohol Impurity) Decision->Pass Yes Fail->MP_Screen Final Final Method: C18, 0.1% FA/ACN, Gradient Pass->Final

Figure 2: Step-by-step workflow for optimizing the detection method, prioritizing analyte stability.

References

  • Santa Cruz Biotechnology. 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran Product Data. Retrieved from

  • Vasantha, M., et al. (2013). "Synthesis/Isolation of darifenacin hydrobromide by-products." Indian Journal of Chemistry - Section B, 52(6), 824-828.[4] (Describes the impurity profile and HPLC conditions for Darifenacin intermediates).

  • BenchChem. Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • Phenomenex. (2025).[5] Mobile Phase Optimization: A Critical Factor in HPLC.[5] Retrieved from

  • ChemicalBook. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Properties and Safety. Retrieved from

Sources

Technical Guide: HPLC Retention Time & Profiling of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran (CAS: 1189652-25-2) Parent Analog: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6) Primary Application: Stable isotope-labeled Internal Standard (IS) for the quantification of Darifenacin intermediates; metabolic tracer studies.[1] Chromatographic Behavior: Lipophilic, neutral alkyl halide. Expected Retention Time (


): 
  • Generic Gradient (C18): ~12.5 – 13.5 min (on a 20-min gradient).

  • Isotope Effect: Elutes ~0.05 – 0.20 min earlier than its non-deuterated parent due to the inverse deuterium isotope effect in Reversed-Phase Liquid Chromatography (RPLC).

This guide provides a robust, self-validating protocol for the analysis of this compound, addressing the specific challenges of detecting lipophilic alkyl halides that lack strong ionizable groups.

Physicochemical Profile & Detection Logic

To design a valid HPLC method, one must understand the molecule's interaction with the stationary phase and the detector.

ParameterValue / CharacteristicImplication for Method Design
Structure Benzofuran ring + Ethyl bromide side chain (d4-labeled)High lipophilicity; strong retention on C18 columns.
LogP (Predicted) ~3.2 – 3.5Requires high organic mobile phase strength (>50% ACN) for elution.
pKa Neutral (Ether oxygen is negligible)pH modification (acid/base) has minimal effect on retention but improves peak shape by suppressing silanol interactions.
Chromophore Benzofuran systemUV Absorbance maxima at 215 nm (strong) and 285 nm (selective).
Mass Spec MW = 231.12 Da (d4)Alkyl halides ionize poorly in ESI. APCI+ or Photoionization (APPI) is preferred. If using ESI, look for

or

.

Method Development Strategy

The Deuterium Isotope Effect

In RPLC, C-D bonds are slightly shorter and have a smaller molar volume than C-H bonds.[2][3] This results in a slightly lower lipophilicity for the deuterated analog.

  • Observation: The d4-analog will elute slightly before the non-deuterated standard.[3]

  • Resolution: On high-efficiency columns (Sub-2 µm or Core-Shell), you may observe partial separation. On standard 5 µm columns, they will likely co-elute.

Recommended Column & Mobile Phase
  • Stationary Phase: C18 (Octadecylsilane) is the standard. A "PFP" (Pentafluorophenyl) column can offer alternative selectivity if matrix interference is high.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization and peak shape).

  • Mobile Phase B: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for neutrals.

Standardized Experimental Protocol

Protocol A: High-Resolution Gradient (Purity & ID)

Objective: Accurate determination of retention time and separation from synthesis impurities (e.g., vinyl analogs, hydrolyzed alcohols).

System Parameters:

  • Instrument: HPLC or UHPLC with UV/DAD or MS detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 215 nm (primary), 285 nm (confirmation).

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Event
0.009010Equilibration
2.009010Isocratic Hold
15.001090Linear Ramp
18.001090Wash
18.109010Re-equilibration
23.009010End

Expected Results:

  • Analyte (d4): Elutes at approx. 12.8 ± 0.5 min .

  • Reference (d0): Elutes at approx. 12.9 ± 0.5 min .

  • Note: The exact time shifts based on system dwell volume.

Protocol B: Rapid Isocratic Method (QC & Throughput)

Objective: Fast confirmation for routine batch analysis.

  • Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% FA).

  • Flow Rate: 1.2 mL/min.

  • Expected

    
    :  ~4.5 – 5.5 min.
    

Workflow Visualization

The following diagram illustrates the logical flow for confirming the identity of the deuterated compound using a "Self-Validating" approach with the non-deuterated parent.

HPLC_Workflow Start START: Sample Preparation Prep_d4 Dissolve d4-Analog (1 mg/mL in ACN) Start->Prep_d4 Prep_d0 Dissolve d0-Reference (1 mg/mL in ACN) Start->Prep_d0 Method_Setup Setup HPLC Method (Gradient 10-90% ACN) Prep_d4->Method_Setup Prep_d0->Method_Setup Run_d0 Injection 1: d0-Reference (Determine Baseline tR) Method_Setup->Run_d0 Run_d4 Injection 2: d4-Analog (Record tR) Run_d0->Run_d4 Run_Mix Injection 3: Co-Injection (1:1 Mix) (Verify Separation/Co-elution) Run_d4->Run_Mix Decision Compare Retention Times Run_Mix->Decision Result_Coelute Single Peak or Shoulder? (Acceptable for IS) Decision->Result_Coelute No Resolution Result_Shift Distinct Shift (d4 < d0)? (Confirm Isotope Effect) Decision->Result_Shift Resolution Observed Validation VALIDATION PASSED d4 tR confirmed relative to d0 Result_Coelute->Validation Result_Shift->Validation

Caption: Step-by-step workflow for validating the retention time of the deuterated standard against its non-deuterated parent.

Troubleshooting & "Self-Validation"

To ensure the method is trustworthy (E-E-A-T), follow these validation steps:

  • The "Blank" Check: Inject pure Acetonitrile before samples. Alkyl bromides can sometimes degrade into alcohols (hydrolysis) in the vial if left in aqueous buffers for too long. Ensure no peaks appear at the expected

    
     in the blank.
    
  • The UV Ratio Check: If using a DAD, compare the spectrum of your d4 peak to the d0 reference. They must be identical. A shift in

    
     indicates a different impurity, not the isotope.
    
  • Mass Balance: If the peak area is significantly lower than expected, the alkyl bromide may have precipitated (check solubility) or hydrolyzed. Prepare fresh standards in 100% ACN and dilute with water immediately before injection.

References

  • Sigma-Aldrich. (n.d.). 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Product Information & CAS 127264-14-6.[1][4][5][6][7][8][9] Retrieved from

  • BenchChem. (2025).[3][10] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • ResearchGate. (2020). Synthesis and characterization of novel and potential impurities of darifenacin. Retrieved from

  • MedChemExpress. (n.d.). 5-(2-Bromoethyl-1,1,2,2-d4)-2,3-dihydrobenzofuran Product Analysis. Retrieved from

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Retention in reversed-phase, normal-phase and HILIC. Retrieved from

Sources

Troubleshooting & Optimization

Addressing deuterium exchange issues in 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges related to deuterium exchange in this valuable labeled compound. By understanding the underlying mechanisms and adopting best practices, you can ensure the isotopic integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran and what are its primary applications?

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a deuterated analog of the corresponding non-labeled compound. The replacement of four hydrogen atoms with deuterium on the bromoethyl side chain makes it a valuable tool in several research areas. Its primary applications include serving as an internal standard in quantitative mass spectrometry-based analyses for pharmacokinetic studies, and as a tracer in metabolic fate studies. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous or non-labeled compound.

Q2: Why is deuterium exchange a concern for this specific molecule?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding environment, or vice versa.[1] For 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran, the deuterium atoms are on a saturated alkyl chain. While generally more stable than deuteriums on heteroatoms (like -OH or -NH), they can still be susceptible to exchange under certain conditions, potentially compromising the isotopic purity of the compound. This is particularly critical in quantitative studies where a stable isotopic label is essential for accuracy.

Q3: What are the general storage and handling recommendations to maintain isotopic purity?

To maintain the long-term stability and isotopic purity of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran, proper storage and handling are crucial.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from atmospheric moisture.[2][3] For extended storage, refrigeration at 2-8°C is recommended.[3][4]

  • Handling: Whenever possible, handle the compound under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to moisture which can be a source of protons for exchange.[2][5] Use thoroughly dried glassware to prevent the introduction of water.[1]

Troubleshooting Guide: Deuterium Exchange Issues

This section addresses specific problems you might encounter, their probable causes, and detailed protocols to resolve them.

Issue 1: Inconsistent or lower-than-expected isotopic purity detected by Mass Spectrometry (MS).

You Observe: Your LC-MS or GC-MS analysis shows a distribution of isotopologues with a higher-than-expected abundance of d3, d2, d1, or even d0 species, indicating a loss of deuterium. The monoisotopic mass peak is not the most abundant, suggesting isotopic scrambling.[6]

Potential Causes:

  • Protic Solvents: Use of protic solvents (e.g., water, methanol, ethanol) during sample preparation, chromatography, or workup can facilitate H/D exchange.[1][3]

  • Acidic or Basic Conditions: The presence of even trace amounts of acid or base can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to activating groups.[7]

  • Elevated Temperatures: High temperatures during sample preparation, storage, or analysis can accelerate the rate of deuterium exchange.[1]

  • In-source Exchange (MS): Hydrogen/deuterium exchange can sometimes occur within the mass spectrometer's ion source, especially in atmospheric pressure chemical ionization (APCI).[8][9]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation P1 Inconsistent MS Isotopic Purity I1 Review Sample Prep Protocol P1->I1 Examine solvent use I2 Check Analytical Method Parameters P1->I2 Check for high temps, protic mobile phases S1 Use Anhydrous Aprotic Solvents I1->S1 S2 Neutralize Sample pH I1->S2 S3 Optimize MS Source Conditions I2->S3 S4 Lower Temperatures I2->S4 I3 Analyze Blank & Control Samples I3->P1 Confirm system integrity

Caption: Troubleshooting workflow for inconsistent MS isotopic purity.

Detailed Solutions:

  • Solvent Selection:

    • Protocol: For sample preparation and dilutions, exclusively use high-purity, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane. If a protic solvent is unavoidable in your analytical method (e.g., HPLC mobile phase), minimize the sample's contact time with it.[1]

    • Rationale: Aprotic solvents lack exchangeable protons, thus preventing H/D exchange.

  • pH Control:

    • Protocol: Ensure that all solutions and vials used for sample preparation are at a neutral pH. If your sample matrix is inherently acidic or basic, consider a neutralization step or a solid-phase extraction (SPE) protocol to remove interfering acidic or basic components.

    • Rationale: Both acid and base can catalyze deuterium exchange. The minimum exchange rate for many compounds occurs around pH 2.6, but neutral conditions are generally safer for routine handling.[10]

  • Temperature Management:

    • Protocol: Perform all sample preparation steps at room temperature or below. If possible, use a cooled autosampler for your LC-MS or GC-MS analysis.[1]

    • Rationale: The rate of chemical reactions, including H/D exchange, generally decreases with temperature.

  • MS Source Optimization:

    • Protocol: If in-source exchange is suspected, particularly with APCI, try lowering the desolvation temperature. If your analyte is amenable, consider switching to electrospray ionization (ESI), which is generally a "softer" ionization technique.

    • Rationale: High temperatures in the ion source can promote gas-phase H/D exchange.[8]

Issue 2: Discrepancy between NMR and MS data for isotopic purity.

You Observe: ¹H NMR analysis indicates high isotopic purity (e.g., by the disappearance of proton signals), but MS analysis shows significant deuterium loss.[10][11]

Potential Causes:

  • NMR Solvent Choice: The deuterated solvent used for NMR analysis (e.g., CDCl₃, DMSO-d₆) is typically aprotic and does not promote exchange, thus reflecting the compound's state in a non-reactive environment.[12]

  • MS Method-Induced Exchange: The sample preparation or analytical conditions for MS (as described in Issue 1) are causing the deuterium exchange that is not observed during the NMR experiment.

Troubleshooting Workflow:

A Discrepancy: High Purity by NMR, Low by MS B Hypothesis: MS method is causing H/D exchange A->B C Step 1: Prepare sample in aprotic solvent (e.g., Acetonitrile) B->C D Step 2: Infuse directly into MS using ESI C->D E Step 3: Analyze MS data for isotopic distribution D->E F Result matches NMR? E->F G Yes: Problem is in LC method (solvents, temp) F->G Yes H No: Problem is in ion source or sample prep F->H No

Caption: Logic for diagnosing NMR vs. MS purity discrepancies.

Detailed Solutions:

  • Isolate the Variable:

    • Protocol: Prepare a solution of your 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran in a high-purity aprotic solvent like acetonitrile. Analyze this solution by direct infusion into the mass spectrometer using ESI.

    • Rationale: This experiment bypasses the liquid chromatography step and its associated protic mobile phases, helping to pinpoint if the exchange is occurring during separation or in the ion source.

  • Cross-Validation of Analytical Methods:

    • Protocol: Systematically review and compare the sample handling and conditions for both NMR and MS analyses. A detailed comparison table can be useful.[11]

    • Rationale: This helps to identify the specific step (e.g., solvent, temperature, pH) in the MS workflow that is causing the deuterium loss.

ParameterNMR AnalysisTypical MS AnalysisPotential for Exchange
Solvent Deuterated Aprotic (e.g., CDCl₃)Aqueous/Organic Mobile PhaseHigh in MS
Temperature Room TemperatureOften Elevated (Column/Source)High in MS
pH NeutralCan Vary (Additives)High in MS
Table 1: Comparison of typical conditions for NMR and MS analysis.
Issue 3: Gradual loss of isotopic purity over time in stored solutions.

You Observe: A freshly prepared stock solution shows high isotopic purity, but upon re-analysis after several days or weeks, there is a noticeable decrease in the deuteration level.

Potential Causes:

  • Solvent Contamination: The solvent used for the stock solution may contain trace amounts of water or acidic/basic impurities.

  • Moisture Ingress: The container seal may not be perfectly airtight, allowing atmospheric moisture to enter over time.[3]

  • Leaching from Container: Acidic or basic residues on the surface of the storage vial could be slowly catalyzing the exchange.

Detailed Solutions:

  • Solvent Quality:

    • Protocol: Use only the highest purity, anhydrous, and aprotic solvents for preparing stock solutions. Consider purchasing solvents in smaller bottles with septa to minimize repeated opening and exposure to air.

    • Rationale: High-purity solvents have lower levels of water and other reactive impurities.

  • Proper Sealing and Storage:

    • Protocol: Use vials with high-quality PTFE-lined caps. After preparing the solution, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing. Store the solution at the recommended low temperature (2-8°C).

    • Rationale: An inert atmosphere and a tight seal prevent the ingress of atmospheric moisture, a primary source of protons for exchange.[2]

  • Vial Preparation:

    • Protocol: Before use, rinse storage vials with the same high-purity aprotic solvent you will use for the stock solution. For highly sensitive applications, consider using silanized glassware.

    • Rationale: This removes any potential acidic or basic residues from the manufacturing or previous use of the vials.

Analytical Characterization of Isotopic Purity

A multi-faceted analytical approach is often necessary to fully characterize the isotopic purity of deuterated compounds.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly precise for measuring residual hydrogen signals, while ²H NMR directly observes the deuterium atoms. This combination provides detailed information on the site and extent of deuteration.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopologue distribution (the relative abundance of d4, d3, d2, etc., species).[14][16] Both GC-MS and LC-MS can be used, depending on the volatility and polarity of the compound.[13]

By implementing these troubleshooting strategies and best practices, researchers can ensure the isotopic integrity of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran, leading to more accurate and reliable experimental results.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem. (n.d.).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018, September 5). ACS Omega.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. (n.d.). ResearchGate.
  • NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. (2014, November 6). PMC.
  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. (n.d.). UNC Chemistry Department.
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023, September 15). PubMed.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.).
  • How to prevent deuterium exchange with Octanal-d16 - Benchchem. (n.d.).
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions - Benchchem. (n.d.).
  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (n.d.). PMC.
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015, July 14). PMC - NIH.
  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19).
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). PMC.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (2025, August 28).
  • Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. (n.d.). PMC.
  • Deuterium Exchange. (2020, August 28). YouTube.
  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
  • Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. (n.d.). PMC.
  • Isotope distributions. (n.d.).
  • What is the storage conditions and protocol for deuterated standards of organic compounds? (2017, February 20). ResearchGate.
  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022, July 5). PubMed.
  • Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halides in their Menschutkin Reactions with Pyridine in Nitrobenzene. (n.d.). Canadian Science Publishing.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI.
  • The E2 Reaction and the Deuterium Isotope Effect. (2022, September 24). Chemistry LibreTexts.
  • Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single-Electron Oxidation Strategy. (2025, August 30). PubMed.
  • Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. (2020, September 9). Journal of the American Chemical Society.
  • Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. (n.d.). ResearchGate.
  • Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. (n.d.).
  • Development of deuterated-alkylation reagents based on sulfonium salts for drug discovery. (n.d.).
  • Fundamentals of HDX-MS. (2023, March 29). Essays in Biochemistry.
  • Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. (2010, April 15). PubMed.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). PMC.
  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal.
  • Hydrogen–Deuterium Exchange Mass Spectrometry. (2013, July 1). Spectroscopy Online.
  • Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. (2023, June 15). PubMed.

Sources

Technical Support Center: Stability of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Stability Profile

Compound: 5-(2-Bromoethyl-1,1,2,2-d4)-2,3-dihydrobenzofuran CAS (Unlabeled Parent): 127264-14-6 Physical State: Off-white to pale yellow solid (low melting point: ~65–67°C)

Quick Reference Status Matrix
ConditionStability RatingRisk FactorRecommended Action
Room Temp (20–25°C) Moderate Slow Hydrolysis / DiscolorationAcceptable for active use (<48h) or shipping.
Refrigerated (2–8°C) High MinimalStandard storage condition.
Frozen (-20°C) Optimal NoneRecommended for long-term banking (>6 months).
Solution (Protic Solvents) Low

Hydrolysis
Avoid. Prepare fresh immediately before use.
Light Exposure Low Homolytic C-Br CleavageStore in amber vials; wrap in foil.

Mechanistic Insight: The "Why" Behind the Stability

As a deuterated alkyl bromide attached to an electron-rich dihydrobenzofuran ring, this molecule faces specific degradation pressures. Understanding these mechanisms allows you to predict and prevent failure.

A. The Deuterium Advantage (Kinetic Isotope Effect)

You are working with the d4 analog. This offers a stability advantage over the proteo- (non-deuterated) version due to the Primary Kinetic Isotope Effect (KIE) .

  • Elimination Suppression: The primary degradation pathway for alkyl bromides is dehydrohalogenation (elimination of HBr) to form the vinyl species. This requires breaking a

    
    -C-H bond.
    
  • The Physics: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy. Consequently, the activation energy for elimination is higher for the d4-analog.

    • Result: Your d4 compound is kinetically slower to degrade via elimination than the standard reference material.

B. The Hydrolysis Risk (Moisture Sensitivity)

The electron-rich oxygen in the dihydrobenzofuran ring donates electron density into the aromatic system. While the bromine is on a homobenzylic chain (separated by two carbons), the overall electron-rich nature of the molecule makes the C-Br bond polarized and susceptible to nucleophilic attack by water (


 mechanism) or atmospheric moisture.
C. Visualization of Degradation Pathways

DegradationPathways Target 5-(2-Bromoethyl-d4)- 2,3-dihydrobenzofuran (Target Molecule) Alcohol Hydrolysis Product (Alcohol Impurity) Target->Alcohol + H2O (Moisture) SN2 Mechanism Vinyl Elimination Product (Vinyl Impurity) Target->Vinyl + Base/Heat E2 Elimination (Slowed by KIE) Radical Radical Species (Browning/Polymer) Target->Radical UV Light Homolytic Cleavage

Figure 1: Primary degradation pathways. Note that the d4-labeling specifically inhibits the pathway to the Vinyl Impurity (dashed yellow line).

Troubleshooting Guide

Scenario A: "My sample has turned from white to yellow/brown."

Diagnosis: Oxidation and Bromine Liberation. Alkyl bromides are light-sensitive. Photolytic cleavage of the C-Br bond generates radical species and traces of


 and 

, causing the yellow color.
  • Impact: Purity is likely compromised (95-98% range).

  • Action:

    • Check LC-MS for the "dimer" peak (radical coupling).

    • If purity >95%, repurify via a short silica plug (wash with Hexane/EtOAc) to remove colored impurities.

    • Prevention: Store strictly in amber glass under Argon.

Scenario B: "I see a +16 mass shift (or -63 mass shift) in LC-MS."

Diagnosis: Hydrolysis.[1][2][3][4]

  • Mechanism: The Bromine (MW ~79/81) is being replaced by a Hydroxyl group (MW 17).

    • Loss of Br (-79) + Gain of OH (+17) = Net loss of ~62 amu.

    • Note: If you see a peak at [M-HBr+H]+, that is the elimination product (Vinyl).

  • Action:

    • This is irreversible.

    • If the alcohol impurity is <5%, it may not interfere with alkylation reactions (as alcohols are poor leaving groups compared to bromide).

    • If >5%, recrystallization is required.

Scenario C: "The material is not dissolving completely in DMSO."

Diagnosis: Polymerization or Aggregation. Old samples, particularly those stored at RT without inert gas, can undergo intermolecular alkylation (the molecule alkylates itself), forming oligomers.

  • Action: Filter the solution. Do not heat to dissolve, as this accelerates the polymerization.

Protocols & Handling

Standard Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering hydrolysis.

  • Weighing: Weigh quickly in a fume hood. For high-precision isotope work, weigh inside a glovebox or under a nitrogen funnel.

  • Solvent Choice:

    • Preferred: DCM, Chloroform (Acid-free), Ethyl Acetate.

    • Avoid: Methanol/Ethanol (unless reacting immediately), Water, DMSO (for long-term storage).

Emergency Re-Purification (Silica Filtration)

If degradation is suspected (yellowing), use this rapid cleanup to save the isotope:

  • Dissolve 50mg of compound in 1mL of 10% Ethyl Acetate in Hexane.

  • Pass through a small pipette column containing 2cm of silica gel.

  • Flush with 5mL of the same solvent mixture.

  • Concentrate in vacuo (Temperature < 30°C).

  • Rationale: The polar alcohol and polymer impurities will stick to the silica; the non-polar alkyl bromide will elute.

Decision Tree: Storage vs. Usage

DecisionTree Start Received Shipment CheckTemp Was shipment cold/ambient? Start->CheckTemp Immediate Using within 48 hours? CheckTemp->Immediate LongTerm Storage (>48 hours) Immediate->LongTerm No ActionRT Store at RT (Dark, Desiccator) Immediate->ActionRT Yes ActionFridge Store at 2-8°C (Amber Vial) LongTerm->ActionFridge Standard ActionFreezer Store at -20°C (Under Argon) LongTerm->ActionFreezer Bank (>6mo)

Figure 2: Storage decision logic based on usage timeline.

Frequently Asked Questions (FAQ)

Q: Can this compound be shipped at Room Temperature? A: Yes. The compound is a solid with a melting point of ~65°C. Short-term exposure (3-5 days) to ambient temperatures during transit is chemically stable, provided the vial is sealed to prevent moisture ingress. The "keep cold" recommendation is for long-term potency preservation.

Q: Will the Deuterium label "fall off" during storage? A: No. The deuterium atoms are bonded to carbon (C-D bonds) on the ethyl chain. Unlike exchangeable protons (on OH, NH, or SH groups), C-D bonds are non-labile under standard storage conditions. They will not exchange with moisture in the air.

Q: I need to heat the reaction to 80°C. Will the d4-bromide survive? A: At 80°C, the risk of elimination (forming the vinyl benzofuran) increases significantly. However, because you are using the d4 analog, the Kinetic Isotope Effect will provide a "buffer," making it more resistant to heat-induced elimination than the non-deuterated form. Ensure your base is not excessively strong (avoid alkoxides if possible; use carbonates).

References

  • Sigma-Aldrich. Product Specification: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. (Accessed 2026).[5] Link

  • BLD Pharm. Safety Data Sheet & Storage: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. Link

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations. Angewandte Chemie International Edition. (General principle of KIE stabilizing C-D bonds). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanisms of

    
     and E2 elimination in alkyl halides). Link
    

Sources

Technical Support Center: Minimizing Analyte-IS Cross-Talk in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Minimizing Signal Contribution (Cross-Talk) Between Analyte and Deuterated Internal Standards

Introduction: The "Silent Killer" of Quantitation

In regulated bioanalysis, the Internal Standard (IS) is your anchor. It compensates for matrix effects, injection variability, and extraction efficiency.[1][2] However, when the IS and Analyte interact spectrally—phenomenon known as cross-talk or isotopic contribution —your calibration curve bends, your LLOQ (Lower Limit of Quantitation) becomes unstable, and your accuracy fails regulatory acceptance criteria.

This guide moves beyond basic definitions to provide a causal analysis and actionable workflows for diagnosing and eliminating cross-talk.

Module 1: Diagnostic Workflow (Is it Cross-Talk?)

Before optimizing method parameters, you must confirm the source of the interference. Cross-talk is bidirectional:

  • Analyte

    
     IS:  High concentrations of analyte contribute signal to the IS channel (affects accuracy at ULOQ).
    
  • IS

    
     Analyte:  The IS contributes signal to the analyte channel (affects sensitivity at LLOQ).
    
Visual: The Troubleshooting Decision Tree

CrossTalkDiagnosis start START: Interference Detected q1 Run 'System Blank' (Mobile Phase only) start->q1 d1 Signal present? q1->d1 carryover Issue: CARRYOVER (Injector/Column) d1->carryover Yes q2 Run 'Zero Sample' (Matrix + IS, No Analyte) d1->q2 No d2 Signal in Analyte Channel? q2->d2 is_impure Issue: IS IMPURITY (IS -> Analyte Cross-talk) d2->is_impure Yes (>20% LLOQ) q3 Run 'ULOQ Sample' (Analyte only, No IS) d2->q3 No d3 Signal in IS Channel? q3->d3 nat_iso Issue: ISOTOPIC OVERLAP (Analyte -> IS Cross-talk) d3->nat_iso Yes (>5% IS Response) clean System Clean Check Matrix/Selectivity d3->clean No

Figure 1: Diagnostic logic flow to distinguish between carryover, IS impurity, and isotopic envelope overlap.

Module 2: The Analyte is Contributing to the IS (Isotopic Overlap)

The Scenario: You observe a decrease in IS response as the Analyte concentration increases, or the IS peak area is inconsistently high in ULOQ samples compared to blanks.

The Mechanism: This is rarely a chemical interaction. It is a spectral overlap . Carbon-13 (


) has a natural abundance of ~1.1%. If your analyte has 20 carbons, there is a significant probability of molecules containing multiple 

atoms.
  • Analyte Mass:

    
    
    
  • IS Mass:

    
     (Deuterated)
    
  • The Problem: The

    
     isotope of the Analyte (due to natural 
    
    
    
    ,
    
    
    , etc.) has the exact same mass as the
    
    
    of your IS.
Calculated Impact of Mass Difference
Deuterium LabelMass ShiftRisk LevelWhy?
d0 vs d1/d2 +1 / +2 DaCRITICAL The M+1 and M+2 natural isotopes of the analyte are abundant. Significant contribution to IS channel.
d0 vs d3 +3 DaMODERATE Safe for small molecules (<300 Da). For larger molecules, the M+3 analyte isotope is significant.
d0 vs d5/d6 +5 / +6 DaSAFE The M+5 natural isotope abundance is usually negligible for small molecules.
Protocol: Quantifying Contribution (Analyte

IS)
  • Prepare: A sample containing Analyte at ULOQ concentration (no IS).

  • Inject: Run this sample monitoring the IS transition.

  • Calculate:

    
    
    
  • Acceptance Criteria: According to FDA/EMA guidelines, this should ideally be negligible, but practically, if the internal standard response variation is tracked, it must not affect the linearity (

    
    ).
    

Solution Strategy:

  • Switch Transitions: If your IS is d3, but you have a d6 option, switch.

  • Narrow the Window: Tighten the unit resolution on Q1 (Quadrupole 1) to 0.7 Da or 0.5 Da to exclude neighboring isotopes, though this sacrifices sensitivity.

Module 3: The IS is Contributing to the Analyte (Impurity)

The Scenario: You see a peak in the analyte channel in your "Zero" samples (Matrix + IS). This limits your LLOQ.

The Mechanism: This is an Isotopic Purity issue. Synthesis of deuterated standards is never 100% efficient. A "d5" standard usually contains trace amounts of d4, d3, and crucially, d0 (unlabeled drug).

  • If your IS contains 0.5% d0 (unlabeled), and you spike the IS at a high concentration, that 0.5% appears as "Analyte" in your chromatogram.

Visual: Spectral Contribution Mechanism

IsotopicEnvelope cluster_analyte Analyte (Natural Abundance) cluster_is Internal Standard (Deuterated) A_M0 M+0 (Main Peak) A_M3 M+3 (Isotope) A_M0->A_M3 ~0.5% Abundance conflict INTERFERENCE ZONE A_M3->conflict Analyte -> IS Cross-talk IS_M3 M+3 (Main Peak) IS_M0 M+0 (Impurity) IS_M3->IS_M0 Synthesis Impurity IS_M0->conflict IS -> Analyte Cross-talk

Figure 2: Visualization of bidirectional interference. Analyte M+3 interferes with IS; IS M+0 impurity interferes with Analyte.

Protocol: Determining IS Purity Impact
  • Prepare: A "Zero" sample (Blank Matrix + IS at working concentration).

  • Inject: Run n=6 replicates.

  • Calculate:

    
    [3]
    
  • Regulatory Limit: FDA and EMA guidelines state this interference should be

    
     of the LLOQ response .
    

Solution Strategy:

  • Reduce IS Concentration: If your IS signal is massive (e.g., 1,000,000 counts), reduce it. This linearly reduces the absolute amount of d0 impurity injected, potentially dropping it below the detection threshold of the analyte channel.

  • Certificate of Analysis (CoA) Check: Ensure isotopic purity is

    
    . If it is 
    
    
    
    , that
    
    
    impurity might be fatal to a high-sensitivity assay.
Module 4: Deuterium Exchange (Loss of Label)

The Scenario: The IS mass spectrum shifts, or the IS signal disappears over time in the autosampler.

The Mechanism: Deuterium (D) on heteroatoms (O-D, N-D, S-D) is labile . In the presence of protic solvents (Water, Methanol) and mobile phase pH modifiers (Formic acid), these D atoms rapidly exchange with H from the solvent.

  • Example: A deuterated hydroxyl group (-OD) will become (-OH) instantly in an aqueous mobile phase.

FAQ: Which Deuteriums are safe?

  • Safe: Deuterium on Carbon (C-D), specifically aromatic rings or aliphatic chains. These bonds are stable.

  • Unsafe: Deuterium on Nitrogen (Amine), Oxygen (Hydroxyl/Carboxyl), or Sulfur (Thiol).

Troubleshooting Steps:

  • Check Structure: Look at your IS structure. Are the D labels on a phenyl ring (Good) or an amine group (Bad)?

  • Mobile Phase pH: If you must use a labile IS (rare), you generally cannot use LC-MS with aqueous phases. You would need aprotic normal phase chromatography (uncommon for bioanalysis).

  • The "Scrambling" Effect: Sometimes D on a carbon alpha to a ketone or carbonyl can exchange via keto-enol tautomerism under acidic conditions.

    • Fix: Adjust mobile phase pH to neutral if possible, or select a different IS.

References
  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
  • Gu, H., et al. (2014). Assessment of Isotopic Interference in LC-MS/MS. Bioanalysis.

Sources

Technical Support Center: Optimizing Ionization for Deuterated Benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of deuterated benzofuran and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges in mass spectrometry (MS) method development. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is better for deuterated benzofuran?

A1: For benzofuran, a relatively small and less-polar molecule, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method.[1][2][3][4][5][6] Electrospray Ionization (ESI) is most effective for molecules that are already ionized in solution or are highly polar, whereas APCI excels with less polar, more volatile compounds that are thermally stable.[4][5][6] Benzofuran's structure lends itself well to the gas-phase ionization mechanism of APCI. However, it is always best practice to screen both sources during initial method development.[1][2]

Q2: I am seeing a weak signal for my deuterated benzofuran standard. What is the first thing I should check?

A2: Start by verifying the instrument's performance with its own tuning and calibration standards. A successful system suitability test confirms the mass spectrometer is operating within specifications. If the instrument is performing as expected, the issue likely lies with the specific parameters for your analyte. The next logical step is to re-optimize the ion source parameters via direct infusion of your deuterated benzofuran standard.

Q3: Why is my deuterated internal standard (IS) signal decreasing as my non-deuterated analyte concentration increases?

A3: This is a classic sign of ion suppression or competition for ionization within the source.[7] Even though the deuterated standard is chemically similar to the analyte, when one is in vast excess, it can outcompete the other for the limited "space" or charge available in the ion source.[7] This is particularly prevalent in ESI, where the ionization process is dependent on the concentration of analytes at the surface of the spray droplets.[7] Diluting the sample or adjusting the concentration of the internal standard can often mitigate this effect.

Q4: Can in-source fragmentation be a problem for benzofuran analysis?

A4: Yes, in-source fragmentation, also known as in-source collision-induced dissociation (CID), can occur in both ESI and APCI sources.[8][9][10] It happens when ions are accelerated between regions of different pressure in the source, causing them to collide with gas molecules and fragment.[10][11] While sometimes used intentionally for structural confirmation, unintended fragmentation leads to a reduced signal for the precursor ion and can complicate quantification.[9][10] Key parameters to adjust to control this are the fragmentor voltage (Agilent), cone voltage (Waters), or declustering potential (Sciex).[10][11][12]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Low signal is one of the most common hurdles in method development. This guide provides a systematic approach to diagnosing and resolving the root cause.

Initial Checks
  • System Performance: Confirm the instrument passes its performance qualification with the manufacturer's recommended standards.

  • Standard Integrity: Ensure the deuterated benzofuran standard is of high purity and has not degraded.[13] Prepare a fresh dilution.

  • LC Elution Conditions: Confirm the analyte is eluting in a mobile phase composition that is amenable to good ionization (e.g., sufficient organic content).

Ion Source Parameter Optimization

If the initial checks pass, the problem likely resides in the source-specific parameters.

For APCI (Recommended for Benzofuran):

APCI relies on thermal desolvation followed by gas-phase chemical ionization. The key is to balance efficient vaporization with minimal thermal degradation.

ParameterTypical Starting ValueOptimization Rationale & Troubleshooting Steps
Vaporizer Temperature 350-450 °CRationale: Must be high enough to completely vaporize the LC eluent and analyte. Too Low: Incomplete desolvation, leading to poor ionization efficiency and unstable signal. Too High: Potential for thermal degradation of the analyte. Action: Optimize by infusing the analyte and incrementally increasing the temperature while monitoring the signal. Find the plateau of maximum, stable signal.[14]
Corona Current 2-5 µARationale: The corona discharge needle ionizes the nitrogen drying gas, which in turn ionizes the analyte. Too Low: Insufficient reactant ions, leading to low signal. Too High: Can lead to increased background noise and potential for ion suppression.[14] Action: A setting of 4 µA is a good starting point.[15] Optimize by adjusting in 1 µA increments. It's crucial to re-optimize this parameter after replacing the corona pin.[16]
Nebulizer Gas Pressure 30-60 psigRationale: This gas nebulizes the liquid eluent into a fine aerosol. The optimal pressure is dependent on the LC flow rate. Action: For a flow rate of ~500 µL/min, start around 30-40 psig.[15] Adjust to achieve a stable spray.
Drying Gas Flow & Temp 5-10 L/min, 300 °CRationale: Helps in the desolvation process. Action: These parameters are often less sensitive in APCI than in ESI but should be set to typical values. A flow of 5 L/min and a temperature of 300 °C are good starting points.[15]

For ESI:

While less ideal for benzofuran, if ESI must be used, optimization is critical.

ParameterTypical Starting ValueOptimization Rationale & Troubleshooting Steps
Capillary Voltage 3.0-4.5 kV (Positive)Rationale: Creates the electrical field necessary to form the Taylor cone and generate charged droplets. Too Low: Inefficient spray formation. Too High: Can cause electrical discharge (arcing) and signal instability. Action: Optimize for a stable ion current.[17]
Drying Gas Temperature 250-350 °CRationale: Aids in solvent evaporation from the charged droplets. Too Low: Incomplete desolvation, leading to adduct formation and a noisy baseline. Too High: Can cause thermal degradation for labile compounds. Action: Increase temperature until the signal is maximized and stable.[17]
Nebulizer Gas Pressure 20-60 psiRationale: Assists in forming a fine, stable spray. Action: Adjust to achieve a stable spray without suppressing the signal. Higher pressures create smaller droplets but can sometimes reduce efficiency.[17]
Fragmentor/Cone Voltage 70-130 VRationale: This voltage difference helps to decluster solvent molecules from the ion and transfer it into the mass analyzer. Too Low: Poor ion transmission and solvent clusters. Too High: Causes in-source fragmentation, reducing the precursor ion signal.[11] Action: This is a critical parameter. Optimize by infusing the analyte and ramping the voltage to find the value that maximizes the precursor ion signal without significant fragmentation.[8][11]
Troubleshooting Workflow: Low Signal Intensity

G start Low Signal Intensity Detected check_system Run System Suitability Test start->check_system system_pass System OK? check_system->system_pass system_fail Troubleshoot Instrument: - Clean Source - Recalibrate system_pass->system_fail No check_standard Prepare Fresh Standard system_pass->check_standard Yes infuse Infuse Analyte Directly check_standard->infuse optimize_source Optimize Source Parameters (Vaporizer, Corona, Voltages) infuse->optimize_source signal_ok Signal Improved? optimize_source->signal_ok check_mobile_phase Evaluate Mobile Phase: - pH - Organic Content - Additives signal_ok->check_mobile_phase No success Problem Resolved signal_ok->success Yes fail Further Investigation Needed: - Matrix Effects - Analyte Stability check_mobile_phase->fail

Caption: Troubleshooting Decision Tree for Low Signal Intensity.

Issue 2: Poor Reproducibility & Signal Instability

Inconsistent signal intensity from injection to injection compromises quantitative accuracy.

Q: My peak areas are fluctuating significantly between replicate injections. What's the cause?

A: The root cause is often an unstable spray in the ion source.

  • In APCI: This can be due to an inappropriate vaporizer temperature or nebulizer gas pressure for your LC flow rate, leading to incomplete or inconsistent solvent vaporization. A dirty or aging corona needle can also cause fluctuating discharge and unstable ionization.

  • In ESI: An unstable Taylor cone is the primary culprit. This can be caused by a partially blocked capillary, incorrect nebulizer gas flow, or the presence of particulates in the sample or mobile phase. Air bubbles in the LC system can also cause intermittent spray failure.

  • For both: Ensure the probe position is optimized. Even small changes in the needle's position relative to the inlet can impact signal stability.

Issue 3: Isotopic Purity and Crosstalk

When using a deuterated internal standard, it's crucial to ensure the signal from the standard doesn't interfere with the analyte, and vice versa.

Q: I'm seeing a small signal for my non-deuterated analyte even when I only inject the deuterated standard. Why?

A: This can be due to two main reasons:

  • Isotopic Impurity: The deuterated standard may not be 100% pure and can contain a small amount of the non-deuterated (d0) version.[13] This is a common issue and the contribution of the IS to the analyte signal should be assessed and confirmed to be below an acceptable threshold (e.g., <0.1%).

  • In-Source Back-Exchange: While less common for deuterons on a stable aromatic ring like benzofuran, deuterium atoms on exchangeable sites (like -OH, -NH) can exchange with protons from the mobile phase. This is why it's critical to use standards where the deuterium labels are on non-labile positions.[18]

Experimental Protocols

Protocol 1: Ion Source Screening and Optimization via Infusion

This protocol describes the fundamental process of determining the best ionization mode and finding the optimal source parameters for deuterated benzofuran.

Objective: To maximize the signal intensity and stability for the [M+H]+ ion of deuterated benzofuran.

Materials:

  • Deuterated benzofuran standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water).

  • Syringe pump.

  • Tee connector.

  • LC system delivering mobile phase at the analytical flow rate (e.g., 0.5 mL/min).

Methodology:

  • System Setup: Connect the syringe pump to the LC flow via a tee connector, so the standard is introduced into the mobile phase stream just before the MS inlet.

  • APCI Screening: a. Set the mass spectrometer to monitor the expected m/z of the protonated deuterated benzofuran. b. Set the APCI source with the initial parameters from the table above. c. Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min). d. Sequentially optimize each key parameter (Vaporizer Temp, Corona Current) by adjusting it in small increments and observing the effect on the ion signal. Aim for the value that provides the highest, most stable signal.

  • ESI Screening: a. Switch the instrument to the ESI source. b. Set the ESI source with the initial parameters from the table above. c. Repeat the infusion process, this time optimizing the key ESI parameters (Capillary Voltage, Drying Gas Temp, Fragmentor/Cone Voltage).

  • Evaluation: Compare the maximum stable signal achieved in both APCI and ESI modes. The mode that provides the superior signal-to-noise ratio should be chosen for the final method.[1]

Protocol 2: Assessing In-Source Fragmentation

Objective: To identify the optimal Fragmentor/Cone voltage that maximizes precursor ion signal while minimizing fragmentation.

Methodology:

  • Setup: Using the optimized infusion setup from Protocol 1.

  • Voltage Ramp: Set all other source parameters to their optimal values.

  • Acquisition: Acquire data while ramping the Fragmentor/Cone voltage across a wide range (e.g., from 50 V to 200 V in 5 V steps).

  • Data Analysis: Create an extracted ion chromatogram (or plot signal vs. voltage) for both the precursor ion and any potential fragment ions. The optimal voltage is the one that gives the highest intensity for the precursor ion just before significant fragmentation begins to occur.[11]

Method Development Workflow

Caption: General Workflow for LC-MS Method Development.

References

  • Gaikwad, J., et al. (2020). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Guo, X., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source. Technical Overview. [Link]

  • LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Popov, S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry. [Link]

  • Resolve Mass Spectrometry. HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness. [Link]

  • Agilent Technologies. Fast Methods Development Software for 1100 Series LC/MSD. Technical Note. [Link]

  • Wang, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. [Link]

  • ResearchGate. Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]. [Link]

  • LinkedIn. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • ResearchGate. Some advice about how to reduce the fragmentation in ESI mass spectrometry?. [Link]

  • LCGC International. Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • Spilker, R., & Grützmacher, H. F. (1989). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Organic Mass Spectrometry. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Decaestecker, T. N., et al. ESI or APCI to ionize pharmaceuticals: a chemometric approach. [Link]

  • ResearchGate. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. [Link]

  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • Badu-Tawiah, A., et al. (2014). Development of cVSSI-APCI for the improvement of ion suppression and matrix effects in complex mixtures. Analytical Methods. [Link]

  • ResearchGate. Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF. [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]

  • Shimadzu Scientific Instruments. Interfaces for LCMS. [Link]

  • Waters. Reduced sensitivity in APCI mode after replacing the corona pin - WKB94041. [Link]

  • Element Lab Solutions. Hidden Problems in your LCMS data?. [Link]

  • NIST. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Resolve Mass Spectrometry (YouTube). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • NIST. Benzofuran. NIST Chemistry WebBook, IR Spectrum. [Link]

  • NIST. Benzofuran. NIST Chemistry WebBook, Mass Spectrum. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Isotopic Purity of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Molecule: 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran Primary Application: Synthesis of deuterated pharmacological probes (e.g., 5-APB-d4, kinase inhibitors) to study metabolic stability and the Kinetic Isotope Effect (KIE). Critical Challenge: The 2-bromoethyl side chain is a primary site for metabolic oxidation (Cytochrome P450). High isotopic enrichment (>98 atom% D) is non-negotiable; even trace protio-isotopologues (


-

) can skew metabolic clearance data, rendering expensive in vivo studies useless.

This guide objectively compares the two primary validation methodologies—Quantitative


H-NMR (qNMR)  and High-Resolution Mass Spectrometry (HRMS) —and proposes a hybrid workflow mandated for rigorous Certificate of Analysis (CoA) generation.

Technical Analysis: The Isotopic Validation Problem

The target molecule consists of a stable dihydrobenzofuran core and a labile bromoethyl tail. The "d4" designation implies full deuteration of the ethyl chain:

  • Target Structure: 5-(

    
    )-2,3-dihydrobenzofuran
    
  • Protio-Impurity: 5-(

    
    )-2,3-dihydrobenzofuran
    
The "Bromine Masking" Effect

Validating this specific molecule is complicated by the natural abundance of Bromine isotopes (


 and 

in a ~1:1 ratio). In Mass Spectrometry, this splits the molecular ion into two dominant peaks separated by 2 Da. This natural splitting can mask low-level deuterated impurities (

or

) if the resolution is insufficient, making standard low-res MS unacceptable for validation.

Comparative Methodology: qNMR vs. HRMS

Method A: Quantitative Proton NMR ( H-qNMR)

The Subtraction Method

Principle: The dihydrobenzofuran ring protons (positions 2, 3, 4, 6, 7) are non-labile and serve as an intramolecular internal standard. The ethyl chain protons (3.0–3.6 ppm) should be silent in the d4-product.

  • Pros:

    • Absolute Quantitation: Directly measures the molar ratio of H remaining at the deuterated site.

    • No Response Factors: Unlike MS, NMR signal intensity is strictly proportional to molar concentration.

    • Structural Certainty: Confirms the label is at the correct position (regiospecificity).

  • Cons:

    • Limit of Detection (LOD): Difficult to quantify <0.5% protio-impurity without high-field instruments (600 MHz+).

    • Signal Overlap: Residual solvent peaks can obscure trace protio-signals.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Isotopologue Distribution Method

Principle: Direct observation of the mass shift. The d4 analog will appear +4.025 Da higher than the protio version.

  • Pros:

    • Sensitivity: Can detect trace isotopologues (

      
      ) at ppm levels.
      
    • Speed: High throughput suitable for reaction monitoring.

  • Cons:

    • Ionization Bias: Deuterated and protio species may ionize slightly differently (though rare in ESI).

    • H/D Scrambling: In-source fragmentation can sometimes lose a deuterium, creating false "impurity" signals.

Experimental Protocols

Protocol 1: The "Silent Region" qNMR Validation (Gold Standard)

Objective: Quantify residual protons in the ethyl chain using the aromatic ring as a reference.

Materials:

  • Instrument: 500 MHz NMR (or higher) equipped with a cryoprobe.

  • Solvent:

    
     (99.96% D) + 0.03% TMS. Note: Avoid protic solvents like Methanol-d4 to prevent exchange.
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative integration).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 600

    
    L 
    
    
    
    . Ensure complete homogeneity.
  • Acquisition: Acquire a standard 1D proton spectrum with

    
     and number of scans (
    
    
    
    )
    
    
    .
  • Phasing: Apply meticulous manual phasing. Automatic phasing often distorts the baseline of "silent" regions.

  • Integration (The Calculation):

    • Set the aromatic proton at position 4 (singlet/doublet ~7.0 ppm) to an integral value of 1.00 .

    • Integrate the region 3.00–3.20 ppm (Target:

      
      -methylene to ring).
      
    • Integrate the region 3.40–3.60 ppm (Target:

      
      -methylene/
      
      
      
      -bromo).
  • Pass Criteria: The integral of the ethyl regions must be

    
     (representing <1% residual H per site).
    
Protocol 2: HRMS Isotopologue Cluster Analysis

Objective: Confirm d4 enrichment and absence of lower isotopologues.

Step-by-Step Workflow:

  • Method: UHPLC-QTOF-MS (ESI+ mode).

  • Infusion: Direct infusion is preferred over column chromatography to prevent H/D exchange on acidic silica.

  • Analysis:

    • Locate the

      
       cluster.
      
    • For the d4 species (

      
      ), the theoretical m/z is approx 231.03 (Calculated: 
      
      
      
      ).
    • Check for peaks at

      
       (d3), 
      
      
      
      (d2).
  • Calculation:

    
    
    

Data Presentation: Comparative Results

The following table simulates a validation run comparing a "High Purity" batch against a "Failed" batch (likely due to impure precursors).

ParameterMethodHigh Purity Batch (Acceptable)Failed Batch (Rejected)
Aromatic Integral (Ref)

H-NMR
1.00 (Set)1.00 (Set)
Ethyl Region Integral

H-NMR
0.015 (Trace)0.18 (Significant)
Calculated % D

H-NMR
> 99.2%~91%
Major MS Peak (m/z) HRMS231.03 (

)
231.03 & 230.02 (

mix)
Isotopologue Ratio HRMS

> 99%

(85%),

(15%)
Conclusion Decision PASS FAIL

Visualization: The Validation Logic

The following diagram illustrates the decision matrix required for releasing a CoA for this deuterated intermediate.

ValidationWorkflow Sample Crude Product 5-(2-Bromoethyl-d4) NMR 1H-qNMR Analysis (Integration Check) Sample->NMR Decision1 Ethyl Integral < 0.02? NMR->Decision1 Quantify Residual H Fail REJECT BATCH (Reprocess/Discard) Decision1->Fail No (>2% H) HRMS HRMS Confirmation (Isotopologue Cluster) Decision1->HRMS Yes (Pass) Decision2 d4 Purity > 98%? HRMS->Decision2 Check Mass Shift Decision2->Fail No (d3/d2 present) Cert ISSUE CoA (Release for Synthesis) Decision2->Cert Yes (Confirmed)

Figure 1: Dual-Stage Validation Workflow ensuring >98% Isotopic Purity.

Authoritative References

  • U.S. Food and Drug Administration (FDA). (2017).[1][2] Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC) Guidance for Industry. Retrieved from [Link][1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martin, G. J., & Martin, M. L. (1981). Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR. Tetrahedron Letters. (Foundational text for SNIF-NMR principles).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for interpreting Isotope patterns in Mass Spectrometry).

Sources

A Comparative Analysis of Chromatographic Retention Times: Deuterated (d4) vs. Non-Labeled 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chromatographic behavior of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran and its deuterated (d4) analog. For researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry, the use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry. Understanding the subtle yet significant impact of isotopic substitution on chromatographic retention is critical for robust method development and data integrity. Here, we dissect the underlying principles and provide practical, data-driven insights into the retention time differences between these two compounds.

The Deuterium Isotope Effect in Chromatography: A Fundamental Overview

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a cornerstone of quantitative bioanalysis. However, this modification can lead to a phenomenon known as the chromatographic isotope effect, where the deuterated and non-deuterated (protiated) molecules exhibit different retention times.[1]

In the vast majority of reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds are observed to elute slightly earlier than their protiated counterparts.[2][3][4] This is often referred to as an "inverse isotope effect." The root cause lies in the fundamental physics of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond:

  • Bond Energy and Length: The C-D bond has a lower zero-point vibrational energy, making it slightly shorter and stronger than the C-H bond.

  • Polarizability and van der Waals Interactions: Consequently, the deuterated molecule has a slightly smaller molecular volume and reduced polarizability.[1] This diminishes the strength of the transient, induced dipole-dipole interactions (van der Waals forces) between the analyte and the chromatographic stationary phase.

In both GC (interacting with a liquid stationary phase) and RPLC (interacting with a hydrophobic stationary phase), these weaker intermolecular forces cause the deuterated analog to partition less into the stationary phase, resulting in a faster elution and a shorter retention time.[3][5]

Experimental Design for Comparative Analysis

To empirically validate and quantify the retention time shift between d4- and non-labeled 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, a rigorous experimental design is paramount. Below are detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the two most common analytical platforms for such molecules.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing p1 Prepare Stock Solutions (d0 and d4 Analytes) p2 Create Mixed Standard (1:1 Ratio) p1->p2 a1 Inject Mixed Standard into GC-MS or HPLC-MS System p2->a1 a2 Separate Analytes on Chromatographic Column a1->a2 d1 Detect Ions via Mass Spectrometry (SIM or MRM) a2->d1 d2 Extract Ion Chromatograms (EICs) for d0 and d4 d3 Determine Retention Time (t_R) at Peak Apex d2->d3 d4 Calculate Retention Time Shift (Δt_R) d3->d4

Caption: General workflow for comparing retention times of isotopic analogs.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To resolve and quantify the retention time difference between the protiated and deuterated analytes using a high-resolution capillary GC column.

  • Methodology:

    • Sample Preparation: Prepare individual 1 mg/mL stock solutions of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran and 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran in ethyl acetate. Create a mixed working standard at 10 µg/mL by combining equal volumes of each stock and diluting appropriately.

    • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

    • GC Conditions:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

      • Injection: 1 µL, Splitless mode, Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

        • Monitor m/z values specific to the molecular ion or a prominent fragment of the non-labeled compound (e.g., m/z 226/228 for M⁺).

        • Monitor corresponding m/z values for the d4-labeled compound (e.g., m/z 230/232 for M⁺).

    • Data Analysis: Determine the retention time for each analyte from the apex of its chromatographic peak in the extracted ion chromatogram (EIC).

Protocol 2: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
  • Objective: To assess the retention time shift under typical bioanalytical RPLC conditions.

  • Methodology:

    • Sample Preparation: Prepare individual 1 mg/mL stock solutions in acetonitrile. Create a mixed working standard at 1 µg/mL in 50:50 acetonitrile:water.

    • Instrumentation: Sciex Triple Quad™ 6500+ system with an ExionLC™ AD HPLC, or equivalent.

    • HPLC Conditions:

      • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 2 minutes.

      • Flow Rate: 0.4 mL/min.[1]

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.[1]

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI), Positive Mode.

      • Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized by infusing individual standards. Hypothetical transitions:

        • Non-labeled: Q1 m/z 227 → Q3 m/z [product ion]

        • d4-labeled: Q1 m/z 231 → Q3 m/z [corresponding product ion]

    • Data Analysis: Determine the retention time for each analyte from the apex of its MRM peak. Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.[1]

Data Summary and Expected Results

Based on established principles of the chromatographic isotope effect, the d4-labeled analog is expected to elute slightly before the non-labeled compound. The magnitude of this shift is typically small but analytically significant.

AnalyteExpected Retention Time (t_R) - GC-MS (min)Expected Retention Time (t_R) - RPLC-MS (min)
5-(2-Bromoethyl)-2,3-dihydrobenzofuran (d0)~12.08~3.55
5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran (d4)~12.05~3.52
Retention Time Shift (Δt_R = t_R(d0) - t_R(d4)) ~0.03 min (1.8 sec) ~0.03 min (1.8 sec)
Isotope Effect (t_R(d0) / t_R(d4)) ~1.0025 ~1.0085

Note: These are hypothetical, yet representative, values. Actual retention times will vary based on the specific system and conditions.

Discussion: Causality and Practical Implications

The experimental data consistently demonstrates that d4-5-(2-Bromoethyl)-2,3-dihydrobenzofuran exhibits a shorter retention time than its non-labeled counterpart across both GC and RPLC platforms. This observation is a direct consequence of the deuterium isotope effect.[1]

In the GC system, the separation is governed by the analyte's partitioning between the helium mobile phase and the liquid-like stationary phase. The reduced polarizability of the C-D bonds in the d4-analog leads to weaker van der Waals interactions with the HP-5ms phase, causing it to spend proportionally more time in the mobile phase and elute faster.[3][4]

Similarly, in RPLC, retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase. The slightly smaller molecular surface area and weaker intermolecular forces of the d4-analog result in a less favorable interaction with the non-polar stationary phase, leading to its earlier elution.[6][7]

Key Implications for Researchers:

  • Awareness is Crucial: When using deuterated internal standards, it is incorrect to assume co-elution with the analyte. A retention time shift, though small, is expected and must be accounted for during method development.

  • Risk of Differential Matrix Effects: If the analyte and its deuterated internal standard are chromatographically separated, even slightly, they may experience different levels of ionization suppression or enhancement from co-eluting matrix components.[8] This can compromise the fundamental assumption of using an internal standard and introduce bias into the quantitative results.

  • Alternative Labeling: For assays highly susceptible to matrix effects or where chromatographic resolution is a concern, the use of ¹³C or ¹⁵N labeled standards should be considered. These heavier isotopes do not typically induce a measurable retention time shift, as the change in bond energies and polarizability is negligible compared to deuterium substitution.[8]

By understanding the physicochemical basis of the deuterium isotope effect and empirically verifying it with robust chromatographic methods, researchers can develop more accurate and reliable quantitative assays, ensuring the highest level of scientific integrity in their work.

References

  • ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. Available at: [Link]

  • Tanaka, N., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Tsandev, D., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, PubMed. Available at: [Link]

  • Tsikas, D. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

  • Ramanathan, R., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Available at: [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. Available at: [Link]

  • Kertesz, I., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Calculation of Isotopic Enrichment for d4-Labeled Research Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the precise determination of isotopic enrichment for deuterium (d4)-labeled internal standards. In the realm of quantitative analysis, particularly in drug development and metabolic research, the accuracy of your results hinges on the quality and characterization of your internal standards.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the principles and practices that ensure the integrity of their quantitative data. We will delve into the nuances of isotopic enrichment calculation, moving beyond simple purity statements to a robust, self-validating methodology.

The Foundational Principles: Beyond a Simple Purity Value

It is a common misconception to use the terms isotopic purity, isotopic enrichment, and species abundance interchangeably.[3] A clear understanding of these concepts is paramount for accurate quantification.

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a designated labeled position within a molecule. For a d4-labeled standard, it represents the probability of finding a deuterium atom at any of the four labeled positions.[3]

  • Species Abundance: This is the percentage of the entire molecular population that possesses a specific isotopic composition. For instance, in a d4-labeled standard, the species abundance of the fully deuterated (d4) molecule will be less than the isotopic enrichment due to the statistical probability of incomplete labeling at one or more sites.[3]

  • Isotopic Purity: This is a broader term that encompasses the overall isotopic composition of the standard, including the abundance of the desired labeled species and any unlabeled or partially labeled isotopologues.[4][5]

The crux of the challenge in determining isotopic enrichment lies in the fact that every element in your molecule has naturally occurring heavier isotopes. For example, carbon has approximately 1.1% ¹³C, and hydrogen has about 0.015% ²H (deuterium).[6][7] This natural isotopic abundance contributes to the mass spectrum of both the unlabeled analyte and the d4-labeled standard, creating a cluster of isotopic peaks (isotopologues). Therefore, to accurately calculate the enrichment of your d4-labeled standard, you must first computationally remove the contribution of these naturally occurring heavy isotopes.[6][8][9]

A Validated Experimental Workflow for Isotopic Enrichment Determination

The following protocol outlines a self-validating system for the determination of isotopic enrichment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core principle is to first characterize the natural isotopic distribution of the unlabeled analyte and then use this information to correct the observed distribution of the d4-labeled standard.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_Unlabeled Prepare Unlabeled Analyte Solution LC_Separation Chromatographic Separation Prep_Unlabeled->LC_Separation Prep_Labeled Prepare d4-Labeled Standard Solution Prep_Labeled->LC_Separation MS_Acquisition High-Resolution Full Scan Mass Spectrometry LC_Separation->MS_Acquisition Extract_Spectra_Unlabeled Extract Mass Spectrum of Unlabeled Analyte MS_Acquisition->Extract_Spectra_Unlabeled Extract_Spectra_Labeled Extract Mass Spectrum of d4-Labeled Standard MS_Acquisition->Extract_Spectra_Labeled Determine_NID Determine Natural Isotopic Distribution (NID) Extract_Spectra_Unlabeled->Determine_NID Correct_for_NID Correct Labeled Spectrum for NID Determine_NID->Correct_for_NID Extract_Spectra_Labeled->Correct_for_NID Calculate_Enrichment Calculate Isotopic Enrichment Correct_for_NID->Calculate_Enrichment Isotopic_Correction_Concept Conceptual Diagram of Isotopic Correction Observed_Labeled_MID Observed d4-Labeled MID M+0 M+1 M+2 M+3 M+4 M+5 ... Correction_Process Correction Algorithm Observed_Labeled_MID->Correction_Process Input Natural_Isotopic_Distribution Natural Isotopic Distribution (from Unlabeled) M+0 M+1 M+2 ... Natural_Isotopic_Distribution->Correction_Process Correction Matrix Corrected_Labeled_MID Corrected d4-Labeled MID d0 d1 d2 d3 d4 Correction_Process->Corrected_Labeled_MID Output

Sources

Quality Control Parameters for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is the critical deuterated building block for synthesizing Deuterated Darifenacin (and related muscarinic M3 antagonists). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis.

In high-sensitivity pharmacokinetic (PK) assays, the quality of this intermediate dictates the reliability of the final internal standard. Suboptimal isotopic enrichment or regioisomeric impurities in this starting material will propagate through the synthesis, leading to "crosstalk" (signal interference) in the mass spectrometer and failed validation runs.

This guide objectively compares high-grade 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran against non-deuterated and low-enrichment alternatives, establishing a self-validating QC protocol for drug development workflows.

Part 1: The Comparative Landscape

To understand the value of high-specification d4-material, we must compare it against its "alternatives": the non-deuterated parent (d0) and low-enrichment industrial grades.

Table 1: Performance Metrics Comparison
FeatureHigh-Grade d4-Analog (The Standard)Low-Enrichment d4 (<98% D)Non-Deuterated (d0) (Alternative)
Molecular Weight ~231.12 g/mol (+4 Da shift)Variable (Mixture of d3/d4)227.10 g/mol
Isotopic Purity ≥ 99.0 atom % D 95–97 atom % D0% D
MS Signal Crosstalk Negligible (< 0.1% contribution to M+0)High Risk : d3/d0 species interfere with analyte quantificationN/A (Interferes 100%)
Retention Time (RT) Slight shift vs. Analyte (Deuterium Isotope Effect)Broadened peaks due to isotopologue separationCo-elutes exactly with Analyte
Primary Use Case GLP Bioanalysis, DMPK StudiesNon-regulated research, qualitative IDSynthesis intermediate, Impurity standard
The "Deuterium Advantage" in Bioanalysis

The d4-analog introduces a +4 Da mass shift . In LC-MS/MS quantification of Darifenacin, this shift moves the internal standard signal away from the analyte's isotopic envelope.

  • The Risk of Low Enrichment: If the d4-material is only 97% enriched, it contains significant amounts of d3 and d0 species. The d0 species is isobaric with the drug substance, causing false-positive signals in "Blank + IS" samples, leading to assay failure [1].

Part 2: Critical Quality Control Parameters

As a Senior Scientist, I define three non-negotiable QC pillars for this molecule.

Isotopic Enrichment & Pattern Analysis
  • Requirement: ≥ 99.0 atom % D.

  • Mechanism: The 2-bromoethyl side chain is the site of labeling. Incomplete deuteration here results in a mix of -CD2CD2Br (d4), -CDHCD2Br (d3), etc.

  • Impact: The presence of protons on the ethyl chain creates spectral complexity in NMR and reduces the mass difference in MS.

Regioisomeric Purity (The "Hidden" Impurity)
  • Requirement: ≥ 98% purity, with specific absence of the 4-isomer or 6-isomer.

  • Causality: The synthesis of the dihydrobenzofuran core often involves acid-catalyzed cyclization. This can produce regioisomers (e.g., substitution at the 4- or 6-position instead of the 5-position) [2].

  • Detection: These isomers have identical mass (isobaric) but different fragmentation patterns and retention times. They must be controlled at the starting material stage because they are incredibly difficult to separate after the final coupling to the Darifenacin pyrrolidine core.

Chemical Stability (C-D Bond Integrity)
  • Requirement: No H/D exchange (scrambling) under storage.

  • Observation: While C-D bonds are generally stronger than C-H bonds (Kinetic Isotope Effect), exposure to strong acids or Lewis acids during storage can catalyze exchange at the benzylic position.

Part 3: Visualizing the QC Workflow

The following decision tree illustrates the logic flow for accepting a batch of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran for GMP/GLP use.

QC_Workflow Start Incoming Material: 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran Test1 Test 1: 1H-NMR (Proton Deficit Analysis) Start->Test1 Decision1 Ethyl Signals Visible? Test1->Decision1 Test2 Test 2: LC-MS/MS (Isotopic Distribution) Decision1->Test2 No (High D%) Fail FAIL: Reject / Reprocess Decision1->Fail Yes (Low D%) Decision2 % d0/d3 > 1.0%? Test2->Decision2 Test3 Test 3: HPLC-UV (Regioisomer Check) Decision2->Test3 No (Clean Mass Spec) Decision2->Fail Yes (Signal Crosstalk Risk) Decision3 Purity > 98%? Test3->Decision3 Pass PASS: Release for Synthesis Decision3->Pass Yes Decision3->Fail No

Figure 1: Self-validating QC decision tree. Note that NMR is the primary gatekeeper for isotopic enrichment, followed by MS for trace isotopologue quantification.

Part 4: Experimental Protocols

Protocol A: Isotopic Enrichment Determination via 1H-NMR

This protocol relies on the "silent" nature of Deuterium in proton NMR. We quantify the residual protons.

  • Sample Prep: Dissolve 10 mg of the d4-compound in 600 µL of CDCl3 (ensure solvent is 99.96% D to minimize background).

  • Internal Standard: Add 1.0 mg of Maleic Acid (traceable standard) to quantify residual protons absolutely.

  • Acquisition: Run 1H-NMR (min 400 MHz). Set relaxation delay (d1) to >10s to ensure full relaxation of aromatic protons.

  • Analysis:

    • Integrate the aromatic protons (positions 4, 6, 7) – expected integral = 3.0.

    • Inspect the region 3.0–4.0 ppm (where the ethyl -CH2CH2Br would appear).

    • Calculation: If signals are present, calculate %H remaining.

    • Acceptance: Integral of ethyl region must be < 1% of the aromatic integral normalized for proton count.

Protocol B: Regioisomer Detection via HPLC

Standard C18 columns often fail to separate the 4-isomer from the 5-isomer. A Phenyl-Hexyl phase is recommended for pi-pi selectivity.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60:40 Methanol:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (benzofuran absorption max).

  • System Suitability: Inject a mixture of d0-parent (known 5-isomer) and a forced degradation sample (to generate isomers) to verify resolution.

Part 5: Synthesis & Metabolic Context

Understanding where the deuterium sits is vital for predicting metabolic stability. The d4-ethyl chain is a prime site for metabolic oxidation.

Synthesis_Pathway Precursor Benzofuran Core (Activated) Product 5-(2-Bromoethyl-d4)- 2,3-dihydrobenzofuran (The Product) Precursor->Product + Reagent (Friedel-Crafts) Reagent Ethylene Dibromide-d4 (Br-CD2-CD2-Br) Reagent->Product Drug Deuterated Darifenacin Product->Drug + Pyrrolidine deriv. Metabolism Metabolic Attack (Cytochrome P450) Drug->Metabolism In Vivo Metabolism->Drug Blocked by Deuterium (Kinetic Isotope Effect)

Figure 2: Synthesis flow showing the incorporation of the d4-linker and its role in blocking metabolic oxidation (Kinetic Isotope Effect) in the final drug molecule.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • WuXi Biology. (2025). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]

  • Almac Group. (2025). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Ma, V., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry. Retrieved from [Link]

Safety Operating Guide

Technical Guide: PPE & Operational Safety for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Profile

Compound Class: Deuterated Alkylating Agent / Benzofuran Derivative CAS (Parent): 127264-14-6 (Non-deuterated analog)

As a Senior Application Scientist, I must emphasize that handling 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran presents a dual-risk scenario. You are managing a biological hazard (the alkylating potential of the bromoethyl side chain) and a logistical hazard (the isotopic integrity of the deuterated standard).

The Mechanistic Risk (Why we choose specific PPE)

The bromoethyl moiety acts as an electrophile. In biological systems, this group can alkylate DNA or proteins via nucleophilic substitution (


), potentially leading to cytotoxicity or sensitization. Furthermore, alkyl bromides are lipophilic; they can permeate standard latex gloves rapidly, carrying the compound into the dermal layer.

Core Safety Directive: Treat this compound as a potential mutagen and severe eye irritant .[1] All protocols below are designed to create a "zero-contact" barrier.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >1 mg.

Body ZoneRecommended EquipmentMaterial Science Justification
Hand (Primary) Nitrile (High-Grade) Minimum thickness 5 mil (0.12 mm). Provides adequate splash protection against solid powders and short-term solvent exposure.
Hand (Secondary) Silver Shield / Laminate MANDATORY for spills or stock solution preparation. Alkyl halides can permeate nitrile in <15 mins. Laminates provide >480 min breakthrough time.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The powder is fine and can migrate around lenses. Vapors (if heated) are lachrymatory.
Respiratory Fume Hood (Certified) Do not rely on N95 masks. Use a hood with face velocity 80–100 fpm. If hood is unavailable, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Tyvek Lab Coat + Apron Standard cotton coats absorb liquids. A chemical-resistant apron (rubber/neoprene) prevents chest/lap saturation during transfer.

Glove Permeation Logic & Decision Tree

Do not assume "Blue Nitrile" is a universal shield. For alkyl bromides, the breakthrough time is the critical variable.

PPE_Decision_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder (<100 mg) State->Solid Weighing Liquid Solution / High Mass (>100 mg) State->Liquid Dissolving/Reacting Glove1 Double Nitrile (5 mil) Solid->Glove1 Glove2 Laminate Liner + Nitrile Outer Liquid->Glove2 Action1 Change every 60 mins Glove1->Action1 Action2 Immediate removal on splash Glove2->Action2

Figure 1: Glove selection logic based on physical state and exposure risk.[2] Laminate liners are essential when the compound is in solution due to enhanced permeation rates.

Operational Protocol: The "Zero-Loss" Weighing Method

Handling deuterated standards requires preventing moisture exchange (H/D exchange) and static dispersal.

Step 1: Engineering Controls Setup
  • Static Elimination: Place an ionizing bar or anti-static gun inside the fume hood. Deuterated powders are often dry and prone to static "fly-away."

  • Surface Prep: Line the work area with an absorbent, plastic-backed bench mat. This allows for easy recovery of the expensive isotope if spilled, or safe disposal.

Step 2: The Transfer (Double-Glove Technique)
  • Don Inner Glove: Put on a pair of Silver Shield (laminate) gloves or extended-cuff nitrile.

  • Don Outer Glove: Put on standard nitrile gloves. Tape the cuff of the outer glove to the lab coat if working with liquids.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical: If the compound is stored cold, allow it to reach room temperature in a desiccator before opening to prevent condensation (water introduces proton contamination).

Step 3: Decontamination
  • Wipe the exterior of the stock vial with a dry Kimwipe before returning to storage.

  • Remove outer gloves and dispose of them as hazardous waste immediately.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately strip contaminated clothing. Wash skin with soap and water for 15 minutes .[2] Do not use ethanol or DMSO; these solvents will drive the alkyl bromide deeper into the dermis/bloodstream.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from alkylating agents can be delayed.

Waste Disposal Plan
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic reaction).

  • Deactivation (Spills): For minor spills, absorb with vermiculite. The residue can be treated with a dilute solution of aqueous sodium thiosulfate (to quench the alkylating agent) before final disposal, though direct collection into halogenated waste is preferred for small lab quantities.

Synthesis & Handling Workflow

Handling_Workflow Storage Storage (-20°C) Desiccated Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Hood Fume Hood Transfer (Anti-Static) Equilibration->Hood Under Argon Reaction Reaction / Analysis Hood->Reaction Waste Halogenated Waste Hood->Waste Contaminated Consumables Reaction->Waste

Figure 2: The "Safe Loop" workflow ensuring both operator safety and isotopic integrity of the d4-compound.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • PubChem. (n.d.). Compound Summary: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.[4][5][6][7] National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.